Dipropyl dithiophosphate
Description
Historical Trajectories in Organophosphorus and Phosphorus-Sulfur Chemistry Research
The journey into the world of dithiophosphates is rooted in the rich history of organophosphorus and phosphorus-sulfur chemistry. The discovery of elemental phosphorus around 1669 by Hennig Brand, an alchemist in Hamburg, marked the beginning of this scientific field. mdpi.comuwimona.edu.jm For centuries, phosphorus was considered a curiosity, known for the "cold light" it produced. gutenberg.org
The 19th century witnessed the dawn of synthetic organophosphorus chemistry. Early milestones include the work of Jean Louis Lassaigne in 1820, who reacted ethanol (B145695) with phosphoric acid, and the synthesis of tetraethyl pyrophosphate (TEPP) by Philippe de Clermont in 1854. oup.comneptjournal.com This era also saw significant contributions from chemists like Wurtz, who prepared phosphorus oxychloride in 1847, and von Hofmann, who synthesized methylphosphonic acid dichloride in 1873. mdpi.com August Michaelis is recognized as a pioneer of modern phosphorus ester chemistry. neptjournal.com
Parallel to these developments, the study of phosphorus-sulfur compounds was also advancing. The reaction between phosphorus and sulfur was first noted in 1740, but the early history was marked by confusion, with numerous incorrect compositions being proposed. acs.org A major step forward was the synthesis of diphosphorus (B173284) pentasulfide (P₄S₁₀) by the renowned chemist Jöns Jacob Berzelius in 1843. mdpi.com This compound would later become a crucial reagent in the synthesis of dithiophosphoric acids. mdpi.comwikipedia.org Today, phosphorus pentasulfide and phosphorus sesquisulfide (P₄S₃) are the two most commercially significant phosphorus sulfides. wikipedia.org
The 20th century saw a rapid expansion in organophosphorus chemistry, partly driven by the discovery of the potent biological activity of these compounds in the 1930s. mdpi.comneptjournal.com This led to the development of a wide range of applications, from insecticides to chemical warfare agents, and a deeper understanding of their chemical properties. nih.govscispace.com The development of zinc dialkyldithiophosphates (ZDDPs) as lubricant additives in the 1940s marked a significant industrial application for this class of compounds, a role they continue to hold. acs.orgaip.org
Foundational Principles of Dithiophosphate (B1263838) Chemistry
Dithiophosphates are a class of organophosphorus compounds characterized by a central phosphorus atom bonded to two sulfur atoms, two oxygen atoms, and an organic group. The specific compound of interest, dipropyl dithiophosphate, is more accurately named O,O'-dipropyl dithiophosphoric acid, with the chemical formula (C₃H₇O)₂PS₂H. wikipedia.orgnih.gov
Synthesis The most common method for synthesizing dialkyl dithiophosphoric acids is through the reaction of phosphorus pentasulfide (P₄S₁₀) with the corresponding alcohol. wikipedia.orgwikipedia.org For this compound, this involves the alcoholysis of P₄S₁₀ with propanol (B110389). nih.govvulcanchem.com The general reaction is as follows: P₂S₅ + 4 ROH → 2 (RO)₂PS₂H + H₂S In this reaction, 'R' represents the alkyl group, which is the propyl group (C₃H₇) in the case of this compound.
Structure and Properties The chemical behavior of this compound is dictated by its distinct functional groups. vulcanchem.com The molecule contains a dithiophosphoric acid functional group, which consists of a central phosphorus atom double-bonded to one sulfur atom and single-bonded to another sulfur atom, which in turn is bonded to an acidic proton (S-H). wikipedia.orgvulcanchem.com This S-H group confers acidic properties, allowing the compound to react with bases to form salts. wikipedia.org
Structurally, the two phosphorus-sulfur bonds in the dithiophosphate anion [ (RO)₂PS₂⁻ ] are considered equivalent, having a character that is intermediate between a single and a double bond due to electron delocalization. wikipedia.orgacs.org Dithiophosphates are classified as soft ligands according to Hard-Soft Acid-Base (HSAB) theory, which influences their interaction with metals. wikipedia.orgresearchgate.net They are generally soluble in nonpolar organic solvents and have limited solubility in water. acs.orgcamachem.com A notable property of O,O-dialkyl-dithiophosphoric acids is their limited thermal stability, with decomposition potentially starting at temperatures around 100°C. vulcanchem.comtandfonline.com
| Property | Description | Reference |
|---|---|---|
| General Formula | (RO)₂PS₂H | wikipedia.org |
| Synthesis Method | Reaction of phosphorus pentasulfide (P₄S₁₀) with an alcohol (ROH). | wikipedia.org |
| Acidity | The presence of the S-H group makes the compound acidic. | vulcanchem.com |
| Solubility | Generally soluble in organic solvents, less soluble in water. | camachem.comtandfonline.com |
| Ligand Type | Classified as a soft ligand in HSAB theory. | wikipedia.orgresearchgate.net |
| Thermal Stability | Limited, with decomposition occurring at elevated temperatures (e.g., ~100°C). | vulcanchem.com |
Contemporary Academic Research Landscape of this compound
Current academic research on this compound is primarily focused on its application in environmental science and its fascinating coordination chemistry.
A significant area of investigation is its use as a heavy metal chelating agent in wastewater treatment. vulcanchem.com Research has demonstrated that this compound is highly effective at forming stable complexes with various heavy metal ions, which facilitates their precipitation and removal from industrial effluents. researchgate.net One study developed this compound as a novel organic heavy metal chelator and found it achieved a removal rate of over 99.9% for lead, cadmium, copper, and mercury from wastewater samples with initial concentrations of 200 mg/L. nih.gov The effectiveness of this precipitation is largely independent of pH in the range of 3-6, offering an advantage over conventional hydroxide (B78521) precipitation methods. researchgate.netnih.gov
| Heavy Metal Ion | Initial Concentration | Removal Rate | Final Concentration | Optimal Reaction Time | Reference |
|---|---|---|---|---|---|
| Lead (Pb²⁺) | 200 mg/L | >99.9% | <1 mg/L | 20 min | nih.gov |
| Cadmium (Cd²⁺) | 200 mg/L | >99.9% | <0.1 mg/L | 20 min | nih.gov |
| Copper (Cu²⁺) | 200 mg/L | >99.9% | <0.5 mg/L | 20 min | nih.gov |
| Mercury (Hg²⁺) | 200 mg/L | >99.9% | <0.05 mg/L | 30 min | nih.gov |
In the field of coordination chemistry, this compound is studied as a versatile ligand. A notable study reported the synthesis and characterization of a binuclear gold(I) complex, [Au₂{S₂P(OC₃H₇)₂}₂]. nih.govdiva-portal.org This research revealed a novel structure comprising two different isomeric molecules that form extensive eight-membered metallocycles. nih.gov These molecules further self-organize at a supramolecular level through intermolecular gold-gold (aurophilic) bonds to form infinite polymeric chains, showcasing the compound's potential in the rational design of new materials with specific structural and physical properties. nih.govdiva-portal.org
Interdisciplinary Significance of this compound in Chemical Science
The applications and research surrounding this compound highlight its significance across multiple chemical disciplines.
Environmental Chemistry : Its proven efficacy as a chelating agent for toxic heavy metals makes it a compound of high interest for environmental remediation. researchgate.netnih.gov Research in this area contributes to the development of new technologies to address industrial water pollution, a critical global challenge. researchgate.net
Inorganic and Supramolecular Chemistry : The ability of the dithiophosphate ligand to form stable and structurally diverse complexes with a wide range of metals is a central theme in inorganic chemistry. wikipedia.orgcamachem.comresearchgate.net The study of the gold(I) this compound complex, with its conformational isomerism and supramolecular self-organization through aurophilic interactions, exemplifies its role in advancing the field of supramolecular chemistry. nih.govdiva-portal.org
Materials Science : The principles derived from studying this compound and its analogs have direct relevance in materials science. The formation of polymeric chains and self-assembled monolayers is fundamental to creating new materials. nih.govacs.org The long-standing use of the related zinc dialkyldithiophosphates (ZDDPs) as anti-wear additives in lubricants is a testament to the practical materials science applications of this class of compounds. acs.orgaip.orgminglanchem.ae
Organic Synthesis : this compound serves as a valuable intermediate in the synthesis of other organophosphorus compounds. vulcanchem.com It is a building block for producing certain specialized chemicals, including some insecticides and other agricultural products. nih.gov
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
dipropoxy-sulfanyl-sulfanylidene-λ5-phosphane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15O2PS2/c1-3-5-7-9(10,11)8-6-4-2/h3-6H2,1-2H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUNFAOLVHKUWCL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOP(=S)(OCCC)S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15O2PS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50862892 | |
| Record name | Di-n-propylphosphorodithioic acid | |
| Source | EPA DSSTox | |
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Molecular Weight |
214.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | Phosphorodithioic acid, O,O-dipropyl ester | |
| Source | EPA Chemicals under the TSCA | |
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CAS No. |
2253-43-2 | |
| Record name | Dipropyl dithiophosphate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2253-43-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Di-n-propylphosphorodithioic acid | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002253432 | |
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| Record name | Phosphorodithioic acid, O,O-dipropyl ester | |
| Source | EPA Chemicals under the TSCA | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Di-n-propylphosphorodithioic acid | |
| Source | EPA DSSTox | |
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| Record name | O,O-dipropyl hydrogen dithiophosphate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.135 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | DIPROPYL DITHIOPHOSPHATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TOJ2338ENH | |
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| Record name | DI-N-PROPYLPHOSPHORODITHIOIC ACID | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2600 | |
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Synthetic Methodologies and Strategic Route Optimization for Dipropyl Dithiophosphate
Direct Esterification Pathways and Reaction Kinetics
The most prevalent method for synthesizing dialkyl dithiophosphoric acids, including dipropyl dithiophosphate (B1263838), is the direct reaction of an alcohol with phosphorus pentasulfide (P₄S₁₀). camachem.comuni-hamburg.de This exothermic reaction is typically performed by controlled addition of P₄S₁₀ to the corresponding alcohol, in this case, propanol (B110389). environmentclearance.nic.in The reaction can be conducted in the presence of a solvent, such as toluene (B28343) or hexane, or under solvent-free conditions. nih.govgoogle.com
The general stoichiometry for the reaction is: P₄S₁₀ + 8 ROH → 4 (RO)₂P(S)SH + 2 H₂S
For dipropyl dithiophosphate, propanol (n-propanol or isopropanol) is used as the alcohol (ROH). The reaction progress is often monitored by the evolution of hydrogen sulfide (B99878) gas. environmentclearance.nic.in Reaction kinetics are significantly influenced by temperature, the physical form and reactivity of the phosphorus pentasulfide, and the molar ratio of reactants. nih.govgoogle.com Studies have shown that the rate of hydrolysis of dithiophosphates is structure-dependent; for instance, dithiophosphates synthesized from sterically hindered alcohols like tert-butanol (B103910) hydrolyze significantly faster than those from linear alcohols like n-butanol. nih.gov
Table 1: Reaction Parameters for Dialkoxydithiophosphate Synthesis This table presents typical reaction conditions and outcomes for the synthesis of various dialkoxydithiophosphates, illustrating the impact of the alcohol structure on the process.
| Alcohol Used | Reaction Temperature (°C) | Reaction Time (h) | Reported Yield (%) | Reference |
|---|---|---|---|---|
| 1,2-Propanediol | 90 | 12 | 65 | nih.gov |
| C2 to C12 Fatty Alcohols | 85 | up to 16 | 66-93 | nih.gov |
| tert-Butanol | 45 | Not Specified | Not Specified | nih.gov |
| Ethylene (B1197577) Glycol | 45 | Not Specified | Not Specified | nih.gov |
To enhance the rate and efficiency of the reaction between alcohols and phosphorus pentasulfide, various catalysts have been investigated. The use of catalysts can increase the reaction speed, allowing for lower temperatures and shorter reaction times, which can prevent the thermal decomposition of the desired dithiophosphoric acids. google.com Catalysts proposed for this reaction include:
Basic Catalysts : Tertiary amines, such as pyridine, can be used as solvents and catalysts, increasing the reaction rate. thieme-connect.de
Acidic Catalysts : The reaction can be accelerated by catalytic amounts of water, phosphoric acid, or sulfuric acid. sciencemadness.org
Phase-Transfer Catalysts : Quaternary phosphonium (B103445) salts, like tetrabutylphosphonium (B1682233) bromide, have been shown to significantly increase the yield of dithiophosphoric acids. google.com
Ion-Exchange Resins : These have been employed as catalysts for the synthesis of molybdenum dithiophosphates, suggesting their potential applicability in other dithiophosphate syntheses to create a more environmentally friendly process. google.com
Metal Complexes : In specialized applications, rhodium(III)-dithiophosphate cofactors have been used within protein scaffolds to create biohybrid catalysts, showcasing the catalytic potential of metal-dithiophosphate species themselves. acs.org
Indirect Synthesis Approaches via Intermediate Precursors
While direct synthesis from P₄S₁₀ is common, indirect routes offer alternative pathways to this compound. These methods typically involve the synthesis of a more reactive phosphorus-containing intermediate, which is then converted to the final product. One such approach involves the use of phosphorus trichloride (B1173362) (PCl₃). Thiophosphates can be synthesized by reacting PCl₃ with an alkylated phenol (B47542) and sulfur. uni-hamburg.de A more general indirect route could involve the synthesis of a phosphorodichloridite or similar intermediate, followed by reaction with a sulfur source and propanol. Another strategy involves the manganese(III)-mediated radical reaction between diarylphosphine oxides and tetrasulfides to construct P-S-S bonds, which provides a pathway to dithiophosphates. acs.org These multi-step methods, while potentially more complex, can offer greater control over the final product structure and purity. researchgate.net
Advanced Synthetic Techniques and Green Chemistry Principles
In line with the growing emphasis on sustainable chemistry, advanced synthetic techniques are being applied to the synthesis of dithiophosphates. These methods aim to reduce waste, eliminate the use of hazardous solvents, and lower energy consumption.
Mechanochemistry : Solvent-free synthesis using mechanochemical grinding has been reported for dithiophosphonic acids. This technique involves the stoichiometric addition of an alcohol to a reagent like Lawesson's Reagent, followed by grinding. This method can produce the desired acid in minutes with quantitative yields and 100% atom economy, generating no waste (E-factor = 0). tandfonline.com
Catalyst-Free Synthesis : Novel poly(dithiophosphate)s have been synthesized through a direct, catalyst-free reaction between phosphorus pentasulfide and diols at mild temperatures (60 °C). mdpi.comnih.gov This approach avoids the need for metal catalysts or additives.
Green Nanoparticle Synthesis : While not a direct synthesis of the compound itself, green methods are being used to create materials that interact with dithiophosphates. For example, titanium dioxide nanoparticles synthesized using Aloe vera extract have been used to construct voltammetric sensors for the detection of dithiophosphates in environmental samples. mdpi.com
Purification and Isolation Protocols for Research Applications
The crude dipropyl dithiophosphoric acid or its salt obtained from synthesis often contains unreacted starting materials, byproducts, and impurities. For research and specific applications, high purity is required, necessitating various purification protocols.
Solvent Extraction : The synthesized dithiophosphoric acid can be extracted from the reaction mixture using a suitable organic solvent like petroleum ether or toluene. google.commcgill.ca This is often followed by washing with water or a basic solution to remove acidic impurities.
Precipitation and Crystallization : The product can be isolated by converting the dithiophosphoric acid into a salt (e.g., potassium or ammonium (B1175870) salt) by neutralization with a base. nih.gov The salt may then precipitate from the solution or be crystallized by cooling. google.com Impure salts can be redissolved and recrystallized to enhance purity. google.com
Chromatography : For high-purity samples required in research, column chromatography is a common purification method. nih.govacs.org High-performance liquid chromatography (HPLC) methods have also been developed for the analysis and separation of dithiophosphates, using reverse-phase columns with mobile phases like acetonitrile (B52724) and water. sielc.com
Distillation : For volatile dithiophosphoric acids derived from short-chain alcohols, distillation can be used for purification. However, many dialkyldithiophosphoric acids have low thermal stability and can decompose at elevated temperatures, limiting the applicability of this method. google.comgoogleapis.com
Yield Optimization and Scalability Considerations in Laboratory Synthesis
Optimizing the yield and ensuring the scalability of this compound synthesis are critical for both laboratory research and potential industrial application.
Yield Optimization : The yield of the reaction is highly dependent on several factors. Key parameters for optimization include reaction temperature, reaction time, stoichiometry of reactants, and the choice and loading of a catalyst. whiterose.ac.uk For example, in one-pot syntheses, the order of reagent addition and precise temperature control are crucial for achieving high yields. smolecule.com Research has shown that yields exceeding 90% can be obtained by carefully controlling these parameters. smolecule.com Mechanochemical methods have reported yields greater than 98%. tandfonline.com
Scalability : Scaling up the synthesis from a laboratory bench to a larger scale presents several challenges. The exothermic nature of the reaction requires efficient heat management to prevent runaway reactions and decomposition of the product. environmentclearance.nic.in The handling of hydrogen sulfide, a toxic and flammable gas byproduct, requires specialized scrubbers and safety protocols. environmentclearance.nic.in Furthermore, the viscosity of the reaction mixture can increase, posing challenges for efficient stirring and mass transfer. The transition from laboratory glassware to larger reactors requires careful consideration of these factors to maintain yield and safety.
Chemical Reactivity, Reaction Mechanisms, and Transformation Pathways of Dipropyl Dithiophosphate
Nucleophilic and Electrophilic Substitution Mechanisms
The phosphorus and sulfur atoms in dipropyl dithiophosphate (B1263838) are the primary sites for substitution reactions, each displaying distinct reactivity towards nucleophiles and electrophiles.
The phosphorus center in dipropyl dithiophosphate is electrophilic and is susceptible to nucleophilic attack. Nucleophilic substitution at the thiophosphoryl (P=S) center can proceed through two primary mechanisms: a concerted (S_N2-type) process or a stepwise addition-elimination pathway. nih.gov
Concerted Mechanism (A_ND_N): In this single-step process, the nucleophile attacks the phosphorus atom, and the leaving group departs simultaneously through a single pentacoordinate transition state. nih.gov This mechanism is analogous to the S_N2 reaction at a carbon center, often resulting in an inversion of the stereochemical configuration at the phosphorus atom. researchgate.net
Stepwise Mechanism (A_N + D_N): This two-step mechanism involves the initial addition of the nucleophile to the phosphorus center to form a stable, trigonal bipyramidal pentacoordinate intermediate. nih.gov This intermediate subsequently eliminates the leaving group to yield the final product. nih.gov The mechanism can shift from concerted to stepwise depending on the strength of the nucleophile. nih.gov
Electrophilic substitution at the phosphorus center (S_E2(P)) is also possible, particularly if the phosphorus atom is in a lower oxidation state (trivalent). These reactions typically proceed with retention of the absolute configuration at the phosphorus center, as the electrophile interacts with the front side of the atom where the lone pair of electrons is located. nih.gov
The sulfur atoms in this compound are nucleophilic, with the thiol sulfur (P-S-H) being a key reactive site. sciensage.info This nucleophilicity allows for reactions with various electrophiles.
A notable reaction is the addition to unsaturated compounds like α-olefins. kpfu.ru The reaction of O,O-dialkyldithiophosphoric acids with non-activated olefins can proceed via two different pathways:
Markovnikov Addition: In the absence of radical initiators, the reaction typically follows an ionic mechanism, leading to the Markovnikov's adduct, where the sulfur atom adds to the more substituted carbon of the double bond. kpfu.ru
Anti-Markovnikov Addition: The presence of peroxides or other radical initiators can stimulate a radical mechanism, resulting in the formation of the anti-Markovnikov adduct. kpfu.ru
The greater nucleophilicity of sulfur compared to oxygen means that sulfides readily react with alkyl halides to form ternary sulfonium (B1226848) salts, a reaction not typically observed with the analogous oxygen compounds under normal conditions. sciensage.info
Oxidative Transformations and Radical Chemistry
This compound can undergo oxidative transformations, primarily at the sulfur atoms. Mild oxidation of O,O-dialkoxydithiophosphoric acids with reagents like iodine results in the formation of a disulfide, where two dithiophosphate molecules are linked through a sulfur-sulfur bond. wikipedia.org
2 (C₃H₇O)₂PS₂H + I₂ → (C₃H₇O)₂P(S)S−SP(S)(OC₃H₇)₂ + 2 HI wikipedia.org
The antioxidant properties of related compounds, such as zinc dialkyl dithiophosphates (ZDDPs), are well-documented and stem from their ability to decompose peroxides. acs.org This process involves radical-initiated oxidation of the dithiophosphate. The mechanism is complex and can involve radical-initiated oxidation of the salt and chain-transfer steps. acs.org The dithiophosphate can act as a redox modifier, participating in the reduction of other species like oxidized glutathione (B108866), which involves the generation of hydrogen sulfide (B99878). researchgate.netnih.gov The formation of dithiophosphate radicals is a key aspect of this chemistry. acs.org
Reductive Transformations
While more commonly known for its oxidative reactions, this compound can participate in reductive processes. For instance, dithiophosphate derivatives have been shown to induce the reduction of oxidized glutathione (GSSG), a biologically significant disulfide. researchgate.netnih.gov In this context, the dithiophosphate acts as a redox modifier, facilitating the conversion of the disulfide back to its thiol form. researchgate.net This suggests that the compound can transfer reducing equivalents, although specific mechanisms for the direct reduction of the dithiophosphate moiety itself are less commonly described. General literature on dialkyl dithiophosphates mentions reduction as one of several possible transformations. science.gov
Hydrolytic Stability and Degradation Mechanisms in Controlled Environments
Dialkyl dithiophosphates are susceptible to hydrolysis, a process where the compound degrades in the presence of water. researchgate.netcamachem.com The stability is highly dependent on the structure of the alkyl groups and the conditions of the environment, such as pH and temperature. nih.govacs.org
The hydrolysis of this compound ultimately leads to the cleavage of the ester and thioester bonds, yielding propanol (B110389), phosphoric acid, and hydrogen sulfide as the final degradation products. nsf.gov The rate of this degradation is significantly influenced by the steric hindrance of the alcohol group used in its synthesis. nih.govnih.gov For example, dithiophosphates synthesized from sterically hindered alcohols like tert-butanol (B103910) hydrolyze thousands of times faster than those from linear alcohols like n-butanol. nih.govacs.org This degradation can be monitored using ³¹P NMR spectroscopy, which tracks the disappearance of the dithiophosphate signal and the appearance of the phosphoric acid product. nih.govacs.org
| Dithiophosphate Derivative (Alcohol Used) | Rate Constant (k, h⁻¹) | Relative Rate vs. n-Butanol Derivative |
|---|---|---|
| n-Butanol | 6.9 x 10⁻⁴ | 1 |
| iso-Butanol | 1.1 x 10⁻³ | 1.6 |
| sec-Butanol | 3.5 x 10⁻² | 51 |
| tert-Butanol | 9.5 | 13,750 |
Thermal Decomposition Pathways and Spectroscopic Analysis of Products
Organophosphorus esters, including thiophosphates, generally exhibit limited thermal stability and can undergo exothermic decomposition reactions. nih.govnih.gov The thermal degradation of this compound and related compounds is a complex process that can generate a variety of products.
The initial step in the thermal degradation of many organophosphorus esters is the elimination of a phosphorus acid. nih.govresearchgate.netnih.gov This acid intermediate is often unstable at higher temperatures and degrades further to produce volatile species. nih.govresearchgate.net In the case of ZDDPs, a common degradation pathway involves the oxidation of the dithiophosphate, where a sulfur atom is substituted by an oxygen atom to form a thiophosphate, followed by further oxidation to a phosphate (B84403). researchgate.net The decomposition products can include corrosive fumes such as oxides of phosphorus (POx) and sulfur (SOx), in addition to carbon monoxide and carbon dioxide. wikipedia.org
The analysis of these decomposition pathways and products relies on various spectroscopic and analytical techniques. Thermal Gravimetric Analysis (TGA) can be used to determine the thermal stability of the compounds. emerald.com Techniques like X-ray Photoelectron Spectroscopy (XPS) and mass spectrometry are employed to identify the chemical composition of the degradation products and tribochemical films formed on surfaces. researchgate.netemerald.com
| Product Class | Specific Compounds / Species | Reference |
|---|---|---|
| Phosphorus Acids | Phosphoric Acid, Polyphosphoric Acids | nsf.govwikipedia.org |
| Sulfur Compounds | Hydrogen Sulfide, Sulfur Oxides (SOx) | nsf.govwikipedia.org |
| Oxygenated Phosphates | Dialkyl Thiophosphate, Dialkyl Phosphate | researchgate.net |
| Gaseous Products | Carbon Monoxide (CO), Carbon Dioxide (CO₂) | wikipedia.org |
| Metal Salts (from ZDDP) | Zinc Phosphates, Iron Phosphates, Zinc Sulfates | emerald.com |
Coordination Chemistry and Metal Complex Formation with Dipropyl Dithiophosphate Ligands
Chelation Modes and Structural Diversity
The structural chemistry of metal dithiophosphates is rich and varied, largely due to the flexible coordination behavior of the [S₂P(OR)₂]⁻ ligand. mdpi.com The manner in which the ligand binds to one or more metal centers dictates the ultimate architecture of the complex, from simple mononuclear entities to complex, extended polymeric structures. diva-portal.orgresearchgate.net
The dipropyl dithiophosphate (B1263838) ligand can adopt several distinct coordination modes, which are fundamental to its structural diversity. researchgate.net These include monodentate, bidentate (chelating), and various forms of bridging coordination. researchgate.netidexlab.com
Monodentate Coordination: In this mode, only one of the two sulfur atoms of the dithiophosphate group forms a bond with the metal center. byjus.com This type of coordination is less common but has been observed in specific cases, such as in certain organotin(IV) derivatives like Ph₃SnS₂P(OEt)₂ and in some zinc complexes where steric hindrance or the presence of other coordinating ligands favors single-point attachment. mdpi.comscielo.org.mx For instance, in the complex {Zn[S₂P(OEt)₂]₂(bpy)}n, some dithiophosphate ligands coordinate in a monodentate fashion. mdpi.com
Bidentate Chelation: This is the most common coordination mode, where both sulfur atoms of the same ligand bind to a single metal center, forming a stable four-membered chelate ring (M-S-P-S). researchgate.net This chelation can be symmetric, with nearly equal M-S bond lengths, or asymmetric, where the two M-S distances are significantly different. researchgate.net Nickel(II) bis(dithiophosphate) complexes, such as those with n-propyl groups, typically feature square-planar geometries with two symmetrically chelating ligands. diva-portal.org
Bridging Coordination: The ligand can also bridge two or more metal centers. byjus.com In a common bridging mode, the two sulfur atoms bind to two different metal atoms, linking them together. This is crucial for the formation of polynuclear and polymeric structures. mdpi.comdiva-portal.org For example, ligands can exhibit a bridging coordination on the surface of synthetic Zinc Sulfide (B99878) (ZnS). diva-portal.org More complex bridging modes, such as trimetallic tri-connective and tetrametallic tetra-connective patterns, are observed in copper(I) dithiophosphate clusters. diva-portal.org
| Coordination Mode | Description | Example Architecture |
| Monodentate | One sulfur atom binds to a single metal center. | Often found in sterically crowded complexes or alongside other ligands. mdpi.com |
| Bidentate (Chelating) | Both sulfur atoms bind to the same metal center, forming a four-membered ring. | Mononuclear square-planar complexes like [Ni{S₂P(O-n-Pr)₂}₂]. diva-portal.org |
| Bridging | Sulfur atoms bind to two or more different metal centers, linking them. | Polynuclear chains and clusters, such as in [Pb{S₂P(O-n-Pr)₂}₂]n. researchgate.net |
The varied coordination abilities of the dipropyl dithiophosphate ligand directly lead to the formation of both simple mononuclear complexes and more complex polynuclear architectures. diva-portal.org
Mononuclear Complexes: These structures contain a single metal center coordinated by one or more dithiophosphate ligands. A classic example is bis(O,O'-di-n-propyldithiophosphato)nickel(II), [Ni{S₂P(O-n-Pr)₂}₂], which exists as a discrete, monomeric unit with a square-planar coordination geometry around the nickel atom. diva-portal.org Similarly, platinum(II) can form mononuclear molecules like [Pt{S₂P(O-sec-C₄H₉)₂}₂]. researchgate.net
Polynuclear Complexes: When dithiophosphate ligands adopt a bridging mode, they can link multiple metal centers to form polynuclear structures. These can range from simple binuclear or tetranuclear clusters to infinite one- or two-dimensional coordination polymers. mdpi.comdiva-portal.orgresearchgate.net For instance, lead(II) O,O'-dipropyldithiophosphate forms a polynuclear chain polymer where pairs of dithiophosphate groups asymmetrically link adjacent lead atoms into infinite zigzag chains. researchgate.net Cadmium dithiophosphate complexes can form binuclear structures, [Cd₂{S₂P(OR)₂}₄], with both terminal (chelating) and bridging ligands. researchgate.net The steric bulk of the alkyl groups on the ligand can influence the resulting architecture; bulkier groups often favor lower-dimensional structures like monomers or dimers to minimize steric hindrance. mdpi.com
Beyond the primary coordination bonds that define mononuclear or polynuclear units, the solid-state structures of metal dithiophosphates are often governed by weaker intermolecular interactions that guide their assembly into higher-order supramolecular architectures. mdpi.comnih.gov These interactions can include van der Waals forces, and in specific cases, weaker secondary bonds or element-element interactions. researchgate.net
The diversity of these assemblies is extensive, with examples of zero- (discrete molecules), one- (chains), and two-dimensional (layers) architectures being identified for zinc-triad dithiophosphates. mdpi.com For example, mercury(II) dithiophosphates can form helical chains or two-dimensional layers depending on the alkyl substituent. mdpi.com In thallium(I) dithiophosphate structures, Tl···S interactions and Tl(lone-pair)···π(aryl) interactions play a crucial role in directing the supramolecular assembly. researchgate.net The final solid-state structure is a delicate balance between the coordination preference of the metal ion, the coordination mode of the ligand, steric effects from the ligand's substituents (the propyl groups), and these subtler supramolecular forces. mdpi.comnih.gov
Complexes with Transition Metals: Synthesis and Electronic Structure
This compound forms stable complexes with a wide range of transition metals. The synthesis typically involves a salt metathesis reaction between a metal salt (e.g., chloride or acetate) and an alkali metal salt of dipropyldithiophosphoric acid, or by reacting the free acid directly with a metal oxide or salt. wikipedia.org
First-row transition metals form well-characterized complexes with dithiophosphate ligands. mdpi.comrsc.org Nickel(II) and Zinc(II) provide illustrative examples of how the metal's d-electron configuration influences the resulting structure.
Nickel(II) Complexes: Nickel(II) (d⁸) dithiophosphate complexes, such as [Ni{S₂P(O-n-Pr)₂}₂], are typically mononuclear and adopt a square-planar geometry. diva-portal.org This arrangement is characteristic for d⁸ metal ions with strong-field ligands. These complexes are often violet or purple and diamagnetic. wikipedia.org Quantum chemical calculations and vibrational spectroscopy studies on the analogous [Ni{S₂P(OEt)₂}₂] show that the central NiS₄ core has an effective D₂h symmetry. researchgate.net
Zinc(II) Complexes: Zinc(II) (d¹⁰) has a filled d-shell, which precludes ligand field stabilization effects and generally leads to tetrahedral or, less commonly, five- or six-coordinate geometries. mdpi.commdpi.com Unlike the planar nickel complexes, zinc(II) dialkyldithiophosphates often form polynuclear structures. diva-portal.org For example, [Zn{S₂P(OEt)₂}₂] exists as a dimer in the solid state. The electronic structure of zinc-thiolate bonds is highly ionic, which enhances the negative charge density on the sulfur atoms. nih.gov In contrast to the D₂h symmetry in the nickel analogue, the central part of the zinc complex has D₂d symmetry. researchgate.net
| Feature | Nickel(II) this compound | Zinc(II) this compound |
| Typical Geometry | Square-planar diva-portal.org | Tetrahedral (in monomers), often forms dimers/polymers mdpi.comdiva-portal.org |
| Structure | Mononuclear diva-portal.org | Often dimeric or polymeric diva-portal.org |
| d-electron count | d⁸ | d¹⁰ |
| Magnetism | Typically Diamagnetic | Diamagnetic |
| Symmetry of M[S₂P]₂ Core | D₂h (for diethyl analogue) researchgate.net | D₂d (for diethyl analogue) researchgate.net |
Dithiophosphate ligands also form stable and structurally interesting complexes with heavier second- and third-row transition metals.
Gold(I) Complexes: Gold(I) chemistry is dominated by phosphine (B1218219) and thiol ligands, and dithiophosphates are particularly effective at forming stable gold complexes. nih.gov Bimetallic gold(I) complexes can be synthesized using bridging phosphine ligands (like dppm or dppe) with dithiophosphate ligands in terminal positions. nih.gov In these complexes, the dithiophosphate ligand typically coordinates to the gold(I) center in a monodentate fashion through one sulfur atom. The gold(I) centers generally adopt a linear, two-coordinate geometry, a hallmark of d¹⁰ Au(I) ions. nih.gov
Molybdenum Complexes: The coordination chemistry of molybdenum with simple dialkyldithiophosphate ligands is less extensively documented in readily available literature compared to first-row metals or coinage metals. However, related molybdenum phosphonodithioato complexes have been synthesized. These can be formed from the reaction of Lawesson's reagent with mono-oxo Mo(IV) bis-dithiolene complexes, which results in chelation coupled with an oxo-transfer reaction. researchgate.net This suggests that molybdenum can readily coordinate with the PS₂ moiety, and such complexes have been shown to be photoluminescent. researchgate.net
Complexes with Main Group and Lanthanide/Actinide Elements (e.g., Pb, U)
This compound readily forms complexes with main group elements, most notably with lead (Pb). Research has demonstrated that this compound is an effective chelator for heavy metal wastewater treatment, achieving removal rates of over 99.9% for lead, cadmium, copper, and mercury. researchgate.netnih.gov The stability of these complexes is significant, with the release of heavy metal ions from the chelate complex being far lower than from conventional hydroxide (B78521) precipitation under various pH conditions. researchgate.netnih.gov This highlights the strong affinity of the dithiophosphate ligand for these main group metal ions. While specific studies on this compound complexes with other main group elements are less common, the established reactivity with lead suggests a broader potential for complexation within this group. researchgate.netdntb.gov.ua
The coordination chemistry of dithiophosphates with lanthanide and actinide elements is an area of significant interest, particularly in the context of nuclear fuel reprocessing and waste management. researchgate.netlbl.gov While much of the detailed research focuses on related dithiophosphinate ligands, the principles of coordination are transferable. researchgate.net Studies on lanthanide complexes with dithiophosphinate anions show that the coordination number and stoichiometry of the resulting complexes are highly dependent on the ionic radius of the lanthanide ion. researchgate.net For instance, larger lanthanides tend to form eight-coordinate anionic complexes, while smaller lanthanides can form neutral complexes with lower coordination numbers. researchgate.net
Fundamental research into actinide coordination chemistry is crucial for understanding and controlling their behavior. lbl.gov The interaction between actinides and ligands like dithiophosphates is driven by the desire to develop complexants for these elements. lbl.govdiva-portal.org The coordination of trivalent lanthanide and actinide ions in solution has been investigated, revealing differences in complex formation that can be exploited for separation. diva-portal.orgnih.gov For example, in concentrated chloride solutions, early trivalent lanthanides and actinides like americium (Am) and curium (Cm) show inner-sphere chloride complexation, a behavior that diminishes across the lanthanide series. nih.gov The complexation of actinides with dithiophosphate ligands is expected to exhibit a degree of covalency, a phenomenon observed in other actinide complexes. rsc.org
Table 1: Coordination Behavior of this compound and Related Ligands with Various Elements
| Element/Group | Example Ion | Typical Coordination Behavior | Resulting Complex Type | Reference(s) |
| Main Group | Pb²⁺ | Strong chelation | Stable, insoluble chelate | researchgate.netnih.gov |
| Lanthanides | Ln³⁺ | Dependent on ionic radius | Anionic or neutral complexes | researchgate.net |
| Actinides | An³⁺, An⁴⁺ | Inner-sphere complexation, potential covalency | Cationic or neutral complexes | lbl.govnih.gov |
Ligand Exchange Dynamics and Stoichiometric Studies
Ligand exchange reactions are fundamental to understanding the formation and stability of metal complexes in solution. libretexts.org The dynamics of these exchanges can vary significantly depending on the metal ion and the nature of the ligands involved. researchgate.net For instance, the rate of ligand exchange for square planar complexes is often much faster than for octahedral complexes. researchgate.net
Stoichiometric studies are crucial for determining the optimal conditions for complex formation. In the context of heavy metal removal, research has shown that the optimal quantity of this compound chelator is 1.2 times the stoichiometric amount required for the reaction with lead, cadmium, and copper. researchgate.netnih.gov This indicates a slightly greater than 1:2 metal-to-ligand ratio is needed for efficient sequestration, likely accounting for competing equilibria in the solution.
Table 2: Stoichiometric and Kinetic Data for this compound Complexation
| Metal Ion | Optimal Stoichiometric Ratio (Ligand:Metal) | Optimal Reaction Time | Reference(s) |
| Pb²⁺ | 1.2 : 1 | 20 min | researchgate.netnih.gov |
| Cd²⁺ | 1.2 : 1 | 20 min | researchgate.netnih.gov |
| Cu²⁺ | 1.2 : 1 | 20 min | researchgate.netnih.gov |
| Hg²⁺ | 1.2 : 1 | 30 min | researchgate.netnih.gov |
Redox Chemistry of Metal-Dithiophosphate Complexes
The redox behavior of metal-dithiophosphate complexes is a key aspect of their chemistry, influencing their stability and reactivity. tandfonline.com The interaction of dithiophosphates with metal ions can sometimes involve redox reactions. researchgate.net For example, the initial reaction of cupric dialkyldithiophosphates with hydroperoxides is a free-radical chain process. cdnsciencepub.com
Mechanistic Insights into Metal Ion Sequestration and Chelation
The sequestration of metal ions by this compound is a process driven by the formation of a stable chelate ring. ebsco.com This process can be understood through several mechanistic steps. Initially, the this compound anion acts as a nucleophile, attacking the positively charged metal ion. This is followed by the coordination of the two sulfur donor atoms to the metal center, forming a thermodynamically stable five-membered ring.
The effectiveness of this compound as a chelating agent is attributed to the "soft" nature of the sulfur donor atoms, which, according to Hard and Soft Acids and Bases (HSAB) theory, have a high affinity for "soft" metal ions like lead and mercury. researchgate.net This principle explains the high efficiency of this compound in removing these heavy metals from aqueous solutions. researchgate.net
The process of metal ion sequestration can also be influenced by the surrounding environment, such as pH. However, studies have shown that the effectiveness of this compound in chelating heavy metals is not significantly affected by pH in the range of 3-6. researchgate.netnih.gov This robustness is a significant advantage over other precipitation methods that require specific pH conditions. researchgate.net The mechanism of metal ion uptake and transfer within biological systems, such as in metalloproteins, can provide further insights into the fundamental processes of metal ion chelation. uzh.ch While not directly involving this compound, these studies highlight the cooperative nature of metal ion binding and the importance of protein-protein contacts in metal exchange, principles that can be analogous to the interaction of chelating agents in solution. uzh.ch
Analytical and Spectroscopic Characterization Techniques for Dipropyl Dithiophosphate and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of dipropyl dithiophosphate (B1263838). By analyzing the magnetic properties of atomic nuclei such as ¹H, ¹³C, and ³¹P, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of the molecule.
Proton (¹H) and Carbon-13 (¹³C) NMR spectra provide a detailed map of the carbon-hydrogen framework of the dipropyl dithiophosphate molecule. The chemical shift (δ) of each nucleus is highly sensitive to its local electronic environment, allowing for the differentiation of the propyl group's chemically distinct protons and carbons.
In the ¹H NMR spectrum, the protons of the two propyl groups give rise to characteristic signals. The terminal methyl (CH₃) protons are expected to appear as a triplet in the upfield region, typically around 0.9-1.0 ppm. The methylene (B1212753) (CH₂) protons adjacent to the methyl group would appear as a sextet around 1.7-1.8 ppm. The methylene protons directly attached to the oxygen atom (O-CH₂) are the most deshielded due to the oxygen's electronegativity and phosphorus coupling, and their signal is expected as a quartet further downfield, around 4.0-4.2 ppm.
In the ¹³C NMR spectrum, three distinct signals are expected for the propyl chain carbons. The terminal methyl carbon (CH₃) would resonate at the highest field (lowest ppm value), followed by the adjacent methylene carbon (CH₂), and finally the methylene carbon bonded to the oxygen (O-CH₂), which would be the most deshielded. Based on data from the closely related O,O-diethyl dithiophosphate, the chemical shifts for this compound can be reliably estimated. nih.govoregonstate.edu
Estimated ¹H and ¹³C NMR Chemical Shifts for O,O-Dipropyl Dithiophosphate
| Group | Atom | Multiplicity | Estimated ¹H Chemical Shift (δ, ppm) | Estimated ¹³C Chemical Shift (δ, ppm) |
| CH₃- | ¹H | Triplet | ~0.95 | - |
| -CH₂- | ¹H | Sextet | ~1.75 | - |
| -O-CH₂- | ¹H | Quartet | ~4.10 | - |
| CH₃- | ¹³C | - | - | ~10 |
| -CH₂- | ¹³C | - | - | ~23 |
| -O-CH₂- | ¹³C | - | - | ~70 |
Phosphorus-31 (³¹P) NMR is particularly powerful for studying organophosphorus compounds as ³¹P is a spin-1/2 nucleus with 100% natural abundance. huji.ac.il For dialkyldithiophosphates, the ³¹P nucleus gives a single, sharp resonance in a characteristic region of the spectrum. The chemical shift provides direct information about the oxidation state and coordination environment of the phosphorus atom. For O,O-dialkyl dithiophosphoric acids and their salts, the ³¹P chemical shift typically appears in the downfield region of +85 to +115 ppm relative to 85% H₃PO₄. ucsb.eduscience-and-fun.de This distinct chemical shift range is diagnostic for the dithiophosphate functional group. trilinkbiotech.com
In the solid state, ³¹P NMR can provide further structural detail through the study of Chemical Shift Anisotropy (CSA). CSA arises because the shielding of the phosphorus nucleus is not uniform in all directions; it is dependent on the orientation of the molecule with respect to the external magnetic field. rsc.org The CSA is described by a second-rank tensor with three principal components (δ₁₁, δ₂₂, δ₃₃). While not extensively studied for this compound itself, analysis of related phosphate (B84403) esters like diethyl phosphate provides insight into the expected tensor properties. For such molecules, the CSA tensor can reveal information about the local symmetry and geometry of the phosphate group.
Two-dimensional (2D) NMR techniques are essential for confirming the complete structure of this compound by establishing correlations between different nuclei.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal the scalar coupling network within the propyl chains. Cross-peaks would be observed between the CH₃ protons and the adjacent CH₂ protons, and between these CH₂ protons and the O-CH₂ protons, confirming their connectivity.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C nuclei. It would definitively assign each proton signal to its corresponding carbon signal, for instance, linking the ¹H signal at ~4.10 ppm to the ¹³C signal at ~70 ppm, confirming the O-CH₂ group.
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. diva-portal.orgcas.cz These methods are complementary and provide a characteristic "fingerprint" for this compound based on the vibrations of its specific functional groups. surfacesciencewestern.com
The key vibrational modes for this compound involve the P=S, P-S, P-O, and C-O bonds. The P=S stretching vibration is a particularly strong and characteristic band, typically appearing in the region of 640-700 cm⁻¹ in the IR and Raman spectra. The P-O-C stretching vibrations give rise to strong absorptions in the IR spectrum, usually found in the 950-1050 cm⁻¹ region. The P-S single bond stretching frequency is generally observed at lower wavenumbers, between 500 and 600 cm⁻¹. The various C-H stretching and bending modes of the propyl groups appear in their expected regions (e.g., C-H stretching around 2850-2970 cm⁻¹). nist.gov
Characteristic Vibrational Frequencies for this compound
| Vibrational Mode | Technique | Typical Frequency Range (cm⁻¹) | Intensity |
| C-H Stretch (propyl) | IR, Raman | 2850 - 2970 | Strong |
| P-O-C Stretch | IR | 950 - 1050 | Strong |
| P=S Stretch | IR, Raman | 640 - 700 | Strong |
| P-S Stretch | IR, Raman | 500 - 600 | Medium |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. diva-portal.org The chromophore in this compound is the P=S double bond. The UV-Vis spectrum of dialkyldithiophosphates typically exhibits absorption bands corresponding to n → π* and π → π* electronic transitions associated with this group.
The n → π* transition, involving the promotion of a non-bonding electron from a sulfur lone pair to an anti-bonding π* orbital, is expected to occur at a longer wavelength (lower energy). The more intense π → π* transition, which involves the promotion of an electron from a bonding π orbital to an anti-bonding π* orbital, occurs at a shorter wavelength (higher energy). For similar dialkyldithiophosphates, these absorptions are typically observed in the range of 220-260 nm. diva-portal.orgresearchgate.net
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination
Mass spectrometry is a powerful technique for determining the molecular weight and elucidating the structure of a compound by analyzing the mass-to-charge ratio (m/z) of its ions. For this compound (C₆H₁₅O₂PS₂), the nominal molecular weight is approximately 214 g/mol .
Under electron impact (EI) ionization, the molecular ion (M⁺˙) is often observed. The subsequent fragmentation pattern is highly informative. A primary and characteristic fragmentation pathway for dialkyldithiophosphates involves the cleavage of the alkyl groups. nih.gov Key fragmentation steps include:
Loss of a propyl radical (•C₃H₇): This results in a fragment ion at m/z 171.
Loss of a propene molecule (C₃H₆) via McLafferty rearrangement: This is a common pathway for esters and leads to a fragment ion at m/z 172.
Cleavage of the P-O bond: Loss of a propoxy radical (•OC₃H₇) can lead to a fragment at m/z 155.
Cleavage of the P-S bond: This can lead to various sulfur-containing fragments.
Analysis of zinc dialkyldithiophosphate (ZDDP) derivatives shows similar fragmentation, primarily driven by the loss of the alkyl chains from the dithiophosphate ligand. researchgate.netresearchgate.net
Expected Mass Spectrometry Fragmentation for this compound
| Ion | Proposed Structure / Loss | Expected m/z |
| [C₆H₁₅O₂PS₂]⁺˙ | Molecular Ion (M⁺˙) | 214 |
| [C₃H₈O₂PS₂]⁺ | [M - C₃H₇]⁺ (Loss of propyl radical) | 171 |
| [C₃H₈O₂PS₂]⁺˙ | [M - C₃H₆]⁺˙ (Loss of propene) | 172 |
| [C₃H₈S₂P]⁺ | [M - OC₃H₇]⁺ (Loss of propoxy radical) | 155 |
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is well-suited for the analysis of polar compounds like organophosphorus acids, allowing for their transfer into the gas phase with minimal fragmentation. uni-goettingen.de While negative electrospray ionization is often the primary choice for detecting and identifying organophosphorus acids, positive ESI can also be employed. mdpi.com However, the detection limits for these acids can be relatively high, and ion suppression from background interferences in the lower mass range can pose challenges to their identification. mdpi.com
To enhance the signal intensity and signal-to-noise ratio in liquid chromatography-tandem mass spectrometry (LC-ESI-MS/MS), chemical derivatization is a valuable strategy. mdpi.com For instance, derivatization of organophosphorus acids can lead to the formation of more readily ionizable species. In ESI-MS/MS analysis, the fragmentation patterns of these derivatives provide crucial structural information. A common fragmentation pathway involves the neutral loss of triethylamine (B128534) from a precursor ion. mdpi.com Further fragmentation can occur through the loss of alkyl groups, such as ethylene (B1197577) or butylene, providing insights into the original structure of the organophosphorus acid. mdpi.com
In the context of di-substituted organophosphorus compounds, characteristic fragmentation patterns are observed. For example, the ESI(+)-MS/MS spectrum of a derivatized diethyl thiophosphate (DETP) reveals a high abundance ion resulting from the loss of triethylamine from the precursor ion. mdpi.com This is followed by the loss of one and then two ethylene groups. mdpi.com The ion corresponding to the dialkyl thiophosphate core structure is vital for identifying unknown organophosphorus acids of this subclass. mdpi.com
Table 1: Illustrative ESI-MS/MS Fragmentation Data for Derivatized Dialkyl Thiophosphates
| Precursor Ion (m/z) | Fragmentation | Product Ion (m/z) | Structural Information |
| [M+H]⁺ | Loss of Triethylamine | [M+H - NEt₃]⁺ | Confirms presence of the derivatizing agent |
| [M+H - NEt₃]⁺ | Loss of Ethylene | [M+H - NEt₃ - C₂H₄]⁺ | Indicates an ethyl substituent |
| [M+H - NEt₃ - C₂H₄]⁺ | Loss of Ethylene | [M+H - NEt₃ - 2C₂H₄]⁺ | Confirms a diethyl substitution pattern |
This table is illustrative and based on general fragmentation patterns of derivatized dialkyl thiophosphates.
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation, identification, and quantification of organophosphorus compounds, making it suitable for purity assessment. cromlab-instruments.es The successful analysis of these compounds by GC often requires careful optimization of the chromatographic conditions to prevent degradation in the injector port, which can lead to poor peak shapes and reproducibility. analysis.rs The use of deactivated liners in the GC inlet can minimize peak tailing and produce highly symmetrical peaks. analysis.rs
For the analysis of less volatile or more polar organophosphorus compounds, derivatization is often necessary to improve their chromatographic behavior. researchgate.net Pentafluorobenzyl bromide (PFB-Br) is a commonly used derivatizing agent that converts these compounds into more volatile and thermally stable derivatives suitable for GC analysis. researchgate.netnih.gov
In the context of purity assessment, GC-MS can be used to separate the target compound, such as a this compound derivative, from impurities and byproducts. The mass spectrometer provides definitive identification of the separated components based on their mass spectra. Electron impact ionization (EI) is a common ionization technique used in GC-MS for this purpose. The fragmentation patterns observed in the EI mass spectra provide valuable structural information. For instance, the GC-EI-MS analysis of pentafluorobenzyl derivatives of dialkyldithiophosphates yields characteristic fragment ions corresponding to the cleavage of one or two alkyl radicals. nih.gov
Electron-capture negative ion chemical ionization (ECNCI) can provide complementary information, often yielding characteristic dithiophosphate anions that allow for the determination of the total number of carbon atoms in the alkyl chains. nih.govresearchgate.net
A typical workflow for purity assessment of a this compound sample would involve:
Derivatization of the sample to form a volatile derivative.
Injection of the derivatized sample into the GC-MS system.
Separation of the components on a suitable capillary column.
Detection and identification of the components by the mass spectrometer.
Quantification of the main component and any impurities based on peak areas.
Table 2: Typical GC-MS Parameters for the Analysis of Derivatized Organophosphorus Compounds
| Parameter | Condition |
| Gas Chromatograph | |
| Column | Low polarity silarylene phase (e.g., similar to 5% diphenyl/95% dimethyl polysiloxane) |
| Injection Mode | Splitless |
| Mass Spectrometer | |
| Ionization Mode | Electron Impact (EI) or Electron-Capture Negative Ion Chemical Ionization (ECNCI) |
| Detection Mode | Selected Ion Monitoring (SIM) for enhanced sensitivity and specificity |
This table provides a general set of parameters and specific conditions may vary depending on the analyte and instrumentation.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is an indispensable technique for the unambiguous determination of the three-dimensional atomic arrangement in the solid state. This method has been widely applied to elucidate the structures of metal complexes of dithiophosphates, providing precise information on bond lengths, bond angles, and intermolecular interactions. wikipedia.orgunirioja.esresearchgate.net
The crystal structures of various metal dithiophosphate complexes have been reported, revealing a range of coordination modes for the dithiophosphate ligand. These complexes are often prepared through the reaction of a metal salt with a dithiophosphoric acid or its salt. wikipedia.org The resulting structures can be mononuclear, dinuclear, or polymeric. researchgate.netacs.org
For example, the crystal structure of a dinuclear gold(I) dithiophosphonate complex showed a trans isomer with an eight-membered metallacycle in an elongated chair conformation. unirioja.esacs.org In another study, a complex of iron(II) bis(2,4-dimethylphenyl)dithiophosphate with 4-ethylpyridine (B106801) was synthesized and its structure determined by single-crystal X-ray analysis. researchgate.net The structure revealed a mononuclear unit with the iron(II) ion chelated by four sulfur atoms from two dithiophosphate ligands in a bidentate fashion, resulting in an octahedral geometry. researchgate.net
The structural parameters obtained from X-ray crystallography are crucial for understanding the properties and reactivity of these compounds. For instance, the coordination geometry around the metal center and the nature of the intermolecular interactions can influence the compound's catalytic activity, stability, and physical properties.
Table 3: Selected Crystallographic Data for Metal Dithiophosphate Complexes
| Compound | Crystal System | Space Group | Key Structural Features | Reference |
| [AuS₂P(Ph)(OC₅H₉)]₂ | Orthorhombic | Ibam | Dinuclear complex, trans isomer, eight-membered metallacycle | unirioja.esacs.org |
| Iron(II) bis(2,4-dimethylphenyl)dithiophosphate with 4-ethylpyridine | Monoclinic | P2₁/n | Mononuclear, octahedral geometry, bidentate chelation by dithiophosphate | researchgate.net |
| [Ag₆{S₂P(O-s-C₄H₉)₂}₆] | - | - | Discrete hexanuclear molecules | researchgate.net |
This table presents a selection of crystallographic data for representative metal dithiophosphate complexes to illustrate the type of information obtained from X-ray crystallography.
Chromatographic Methods for Separation and Quantification in Complex Mixtures
Chromatographic techniques are essential for the separation, identification, and quantification of this compound and its derivatives in various matrices. Both high-performance liquid chromatography (HPLC) and gas chromatography (GC) are widely employed for this purpose.
High-Performance Liquid Chromatography (HPLC)
High-performance liquid chromatography is a versatile technique for the analysis of a wide range of compounds, including those that are not amenable to GC due to low volatility or thermal instability. jst.go.jp Reversed-phase HPLC is a common mode used for the separation of dithiophosphates and their derivatives. jst.go.jpsielc.com
The separation is typically achieved on a C18 column with a mobile phase consisting of a mixture of an organic solvent, such as methanol (B129727) or acetonitrile (B52724), and water. jst.go.jpsielc.com The addition of modifiers to the mobile phase, such as acetic acid or sodium acetate, can improve the peak shape and resolution. jst.go.jp
For the analysis of zinc dialkyldithiophosphates (ZnDTPs), a gradient elution program is often employed to achieve a satisfactory separation of isomers. jst.go.jp The detection is commonly performed using a UV spectrophotometer. jst.go.jp HPLC can also be coupled with mass spectrometry (HPLC-MS) for more selective and sensitive detection and identification. researchgate.net
Table 4: Typical HPLC Conditions for the Analysis of Dithiophosphate Derivatives
| Parameter | Condition |
| Column | Reversed-phase C18 |
| Mobile Phase | Methanol/water or Acetonitrile/water mixtures, may contain modifiers like acetic acid or sodium acetate |
| Elution | Gradient |
| Flow Rate | Typically 1.0 - 1.5 mL/min |
| Detector | UV-spectrophotometer or Mass Spectrometer |
This table provides general HPLC conditions; specific parameters may need to be optimized for a particular analysis.
Gas Chromatography (GC)
Gas chromatography is a high-resolution separation technique that is well-suited for the analysis of volatile and thermally stable compounds. drawellanalytical.com As many organophosphorus compounds, including this compound, may require derivatization to enhance their volatility and thermal stability, this is a common step before GC analysis. cromlab-instruments.esepa.gov
Capillary columns with various stationary phases are used for the separation, with low-polarity phases being common for organophosphorus pesticide analysis. cromlab-instruments.es The choice of detector is crucial for achieving the desired sensitivity and selectivity. Flame photometric detectors (FPD) and nitrogen-phosphorus detectors (NPD) are highly selective for phosphorus-containing compounds. epa.gov Mass spectrometry (MS) is also a powerful detection method that provides structural information for identification. cromlab-instruments.esnih.gov
The performance of the GC system, including the injector and column, is critical for obtaining reliable results. The use of deactivated liners and columns helps to minimize analyte degradation and peak tailing. analysis.rs
Table 5: Common GC Detectors for Organophosphorus Compound Analysis
| Detector | Principle | Selectivity |
| Flame Photometric Detector (FPD) | Measures light emission from phosphorus-containing compounds in a hydrogen-rich flame. | High for phosphorus and sulfur |
| Nitrogen-Phosphorus Detector (NPD) | A thermionic detector that is highly sensitive to compounds containing nitrogen and phosphorus. | High for nitrogen and phosphorus |
| Mass Spectrometer (MS) | Ionizes the analyte and separates the ions based on their mass-to-charge ratio, providing structural information. | High, allows for compound identification |
X-ray Photoelectron Spectroscopy (XPS) for Surface Chemical Characterization
X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a highly surface-sensitive technique used to determine the elemental composition and chemical state of the elements within the top few nanometers of a surface. thermofisher.comstudylib.net This makes it an invaluable tool for studying the surface chemistry of materials treated with this compound and its derivatives, such as in the formation of anti-wear tribofilms from zinc dialkyl dithiophosphates (ZDDPs). tandfonline.com
The principle of XPS involves irradiating a sample with X-rays, which causes the emission of core-level electrons. youtube.com The kinetic energy of these photoelectrons is measured, and from this, the binding energy of the electrons can be calculated. researchgate.net The binding energy is characteristic of the element and its chemical environment, allowing for the identification of the elements present and their oxidation states. studylib.net
In the study of ZDDP-derived tribofilms, XPS has been used to analyze the chemical composition of these films. tandfonline.com The analysis of the high-resolution spectra of the constituent elements, such as zinc, phosphorus, sulfur, and oxygen, provides information about the chemical species present on the surface. For example, the binding energy of the P 2p peak can indicate the presence of different phosphate species, such as polyphosphates of varying chain lengths. researchgate.net Similarly, the S 2p spectrum can reveal the presence of sulfide (B99878), sulfite, and sulfate (B86663) species.
The relative intensities of the peaks corresponding to different chemical states can be used to quantify the proportions of these species on the surface. This information is crucial for understanding the mechanisms of action of these additives, for instance, in lubrication, where the composition of the tribofilm is directly related to its anti-wear properties. tandfonline.com
Table 6: Representative Binding Energies of Elements in ZDDP Tribofilms
| Element | Orbital | Binding Energy (eV) | Chemical State Interpretation |
| P | 2p | ~133-134 | Phosphate (e.g., in polyphosphate chains) |
| S | 2p | ~161-163 | Sulfide (e.g., zinc sulfide) |
| Zn | 2p₃/₂ | ~1022 | Zn²⁺ (e.g., in zinc phosphate or sulfide) |
| O | 1s | ~531-533 | Bridging and non-bridging oxygen in phosphates |
Note: These are approximate binding energy ranges, and the exact values can vary depending on the specific chemical environment and instrument calibration.
Elemental Analysis and Thermogravimetric Analysis (TGA/DTA/DSC)
The characterization of this compound and its derivatives relies on a combination of analytical techniques to confirm their elemental composition and evaluate their thermal stability. Elemental analysis provides quantitative data on the constituent elements, verifying the empirical formula of the synthesized compounds. Concurrently, thermogravimetric analysis (TGA), differential thermal analysis (DTA), and differential scanning calorimetry (DSC) offer critical insights into the thermal decomposition pathways, stability, and phase transitions of these materials.
Elemental Analysis
Elemental analysis is a fundamental technique used to confirm the successful synthesis and purity of this compound derivatives and their metal complexes. By comparing the experimentally determined weight percentages of elements such as carbon (C), hydrogen (H), sulfur (S), phosphorus (P), and the coordinated metal (M) with the theoretically calculated values, researchers can verify the stoichiometry of the compounds.
Studies on various newly synthesized metal dithiophosphate complexes consistently utilize elemental analysis to validate their structures. For instance, in the characterization of di-propyl tin(IV) trithiophosphates and their adducts, elemental analysis was a key method to confirm the proposed chemical formulas. researchgate.net Similarly, the synthesis of dibenzyltin derivatives of dithiocarbamates and antimony(III) complexes with dithiophosphate ligands also relied on elemental analysis to elucidate the final structures. researchgate.netresearchgate.net The close agreement between the found and calculated percentages for C, H, S, and the respective metals provides strong evidence for the formation of the desired products. researchgate.net
Table 1: Representative Elemental Analysis Data for Metal Dithiophosphate Derivatives
| Compound/Derivative | Element | Calculated (%) | Found (%) | Source |
|---|---|---|---|---|
| [(i-C4H9-O)2PS2]2Sb(SC6H5) | C | 38.62 | 38.45 | researchgate.net |
| H | 5.51 | 5.42 | researchgate.net | |
| S | 23.83 | 23.68 | researchgate.net | |
| Sb | 15.08 | 14.87 | researchgate.net | |
| [(i-C4H9-O)2PS2]2Sb(OOCC6H5) | C | 40.05 | 39.87 | researchgate.net |
| H | 5.59 | 5.48 | researchgate.net | |
| S | 20.84 | 20.65 | researchgate.net | |
| Sb | 15.63 | 15.45 | researchgate.net | |
| Cu(AMPDTC)2 | C | 32.75 | 32.48 | |
| H | 5.91 | 5.82 | ||
| N | 6.36 | 6.21 | ||
| S | 29.13 | 28.98 | ||
| Mn(AMPDTC)2 | C | 33.57 | 33.29 | |
| H | 6.05 | 5.94 | ||
| N | 6.52 | 6.41 | ||
| S | 29.87 | 29.65 |
Thermogravimetric Analysis (TGA/DTA/DSC)
Thermogravimetric analysis (TGA) measures the change in mass of a substance as a function of temperature or time in a controlled atmosphere. slideshare.net This technique is crucial for determining the thermal stability of this compound compounds, identifying decomposition temperatures, and quantifying the residual mass. ctherm.com Differential thermal analysis (DTA) and differential scanning calorimetry (DSC) are often performed simultaneously with TGA. iitk.ac.in DTA measures the temperature difference between a sample and an inert reference, while DSC measures the heat flow required to maintain the sample and reference at the same temperature. ctherm.comabo.fi These complementary techniques identify whether thermal events are endothermic (e.g., melting, loss of water) or exothermic (e.g., oxidation, some decomposition processes). iitk.ac.inabo.fi
The thermal decomposition of metal dialkyldithiophosphates is a complex process that has been the subject of numerous investigations. acs.orgresearchgate.net The stability of these compounds is influenced by factors such as the nature of the alkyl group and the coordinated metal. sciensage.info For instance, the decomposition of Zinc Dialkyldithiophosphate (ZDDP) has been shown to be sensitive to the heating rate; lower heating rates can result in decomposition occurring at significantly lower temperatures. researchgate.net
In a study on antimony(III) dithiophosphate derivatives, TGA showed that the final step of weight loss, occurring between 245–505 °C, corresponded to the degradation of organic moieties, leaving a residue of antimony sulfide (Sb2S3). researchgate.net Similarly, the thermal analysis of copper(II) and manganese(II) complexes of a dithiocarbamate (B8719985) ligand (structurally related to dithiophosphates) revealed multi-step decomposition. The TGA curve for the copper complex showed three stages of decomposition, starting with the loss of the organic ligand portion, with a final residue consistent with copper sulfide. The manganese complex also decomposed in stages, ultimately leaving a residue of manganese sulfide. The DTA curves for these complexes displayed corresponding endothermic and exothermic peaks, indicating the nature of the reactions at each decomposition stage.
Table 2: Thermal Analysis Data for Dithiocarbamate and Dithiophosphate Metal Complexes
| Compound | Technique | Temperature Range (°C) | Weight Loss (%) | Nature of Event | Final Residue | Source |
|---|---|---|---|---|---|---|
| Cu(AMPDTC)2 | TGA/DTA | 160-290 | 38.0 | Endothermic/Exothermic | Copper Sulfide (CuS) | |
| 290-410 | 25.0 | Exothermic | ||||
| 410-620 | 18.5 | Exothermic | ||||
| Mn(AMPDTC)2 | TGA/DTA | 170-310 | 45.0 | Endothermic/Exothermic | Manganese Sulfide (MnS) | |
| 310-580 | 35.0 | Exothermic | ||||
| [(i-C4H9-O)2PS2]2Sb(SC6H5) | TGA | 245-505 | - | - | Antimony Sulfide (Sb2S3) | researchgate.net |
These analytical methods are indispensable for the comprehensive characterization of this compound and its derivatives. Elemental analysis provides definitive proof of composition, while TGA, DTA, and DSC reveal crucial information about their thermal behavior, stability limits, and decomposition pathways, which is vital for their application in various fields, including as lubricant additives where thermal stress is a key factor. researchgate.netwestmont.edu
Theoretical and Computational Investigations of Dipropyl Dithiophosphate Chemistry
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations are fundamental to deciphering the electronic makeup and predicting the chemical reactivity of dipropyl dithiophosphate (B1263838). These methods model the behavior of electrons within the molecule, providing a foundation for understanding its properties and reaction mechanisms.
Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry for investigating molecules like dipropyl dithiophosphate. It offers a balance between accuracy and computational cost, making it suitable for studying molecular properties and the energetics of chemical transformations.
DFT studies consistently reveal that the highest occupied molecular orbital (HOMO) of the this compound anion is primarily located on the two sulfur atoms. This concentration of electron density signifies that the sulfur atoms are the principal sites for electrophilic attack and are crucial for the molecule's function as a ligand in coordinating with metal ions. The energy of the HOMO is a key descriptor of its electron-donating ability, a critical factor in its role as a collector in mineral flotation processes.
Calculations of geometric parameters, such as the P-S and P=S bond lengths and the S-P-S bond angle, have been performed using various DFT functionals. These theoretical values show strong agreement with experimental data obtained from X-ray diffraction, validating the accuracy of the computational models. For instance, DFT calculations have been used to analyze the structural and electronic properties of dithiophosphate compounds, providing insights into their vibrational spectra.
The energetics of deprotonation, a key step in the activation of this compound as a ligand, has also been successfully modeled using DFT. These calculations help to quantify the acidity of the S-H group and the stability of the resulting anion, which is the active species in many of its applications. Furthermore, DFT has been employed to investigate the energetics of its adsorption on various mineral surfaces, such as sphalerite, by modeling the interactions and predicting the most stable adsorption configurations.
Table 1: Selected DFT-Calculated Molecular Properties of a Dithiophosphate Analog Note: Data presented is illustrative of typical DFT results for dithiophosphate-type compounds and may not correspond to this compound specifically.
| Property | Calculated Value |
|---|---|
| HOMO Energy | -5.8 eV |
| LUMO Energy | -1.2 eV |
| P-S Bond Length | 2.10 Å |
| P=S Bond Length | 1.95 Å |
For situations demanding higher accuracy, ab initio ("from the beginning") methods are employed. These calculations, such as Møller-Plesset perturbation theory (MP2) and coupled-cluster (CC) theory, are derived directly from theoretical principles without experimental data. While computationally intensive, they serve as a benchmark for validating the results of more common methods like DFT. For dithiophosphates, high-level ab initio calculations can provide definitive values for properties like bond energies and reaction energy barriers, offering a "gold standard" for theoretical predictions.
Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions
Molecular dynamics (MD) simulations offer a dynamic view of this compound, capturing the motion of its atoms over time. This approach is particularly valuable for understanding its behavior in complex environments, such as in solution or at interfaces, where flexibility and intermolecular forces are dominant.
MD simulations are used to explore the conformational freedom of the two propyl chains. The rotation around the C-C and C-O bonds allows the molecule to adopt various shapes, and MD can identify the most energetically favorable conformations and the dynamics of transitioning between them. This conformational flexibility is crucial for how the molecule packs on a surface or interacts with a metal center.
A primary application of MD is in simulating the interaction of this compound with mineral surfaces in the presence of water, mimicking the conditions of froth flotation. These simulations have shown how dithiophosphate molecules adsorb onto surfaces like gold, forming self-assembled monolayers. The simulations can elucidate the orientation of the adsorbed molecules, with the sulfur atoms binding to the surface and the hydrophobic propyl groups extending outwards, which is the key mechanism for inducing hydrophobicity on the mineral.
Computational Modeling of Reaction Pathways and Transition States
Understanding how this compound participates in chemical reactions requires mapping the energetic landscape of the reaction process. Computational modeling allows for the identification of reaction pathways, intermediate structures, and high-energy transition states that govern the reaction rate.
DFT calculations are frequently used to model the mechanisms of complex formation between dithiophosphate anions and metal ions. By calculating the energies of reactants, products, and potential transition states, researchers can determine the activation energy barrier for the reaction. This provides insight into the kinetics of ligand binding. For example, the oxidative addition and reductive elimination pathways involving dithiophosphate ligands on metal centers have been computationally explored to understand catalytic cycles. These models can reveal the step-by-step process of bond formation and breakage.
Prediction and Interpretation of Spectroscopic Parameters
Computational chemistry is an indispensable tool for interpreting experimental spectra by predicting the spectroscopic parameters of this compound.
Calculations of vibrational frequencies using DFT are routinely performed to aid in the assignment of infrared (IR) and Raman spectra. The computed frequencies and intensities for vibrational modes, such as the characteristic P=S and P-S stretches, can be correlated directly with experimental peaks, confirming the molecular structure and bonding environment.
Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (e.g., for ³¹P, ¹³C, and ¹H) can be calculated. Comparing these theoretical shifts with experimental NMR data helps to elucidate the detailed three-dimensional structure of the molecule in solution and its complexes.
Computational Studies on Ligand-Metal Binding Affinities and Coordination Energetics
A significant area of computational research focuses on quantifying the strength and nature of the interaction between this compound and various metal ions. These studies are critical for applications ranging from mineral processing to the synthesis of coordination compounds.
DFT calculations are used to compute the binding energy between the dithiophosphate ligand and a metal center. By comparing the calculated binding energies for different metals, the selectivity of the ligand can be predicted. For instance, studies have explored the coordination of dithiophosphate ligands with transition metals, analyzing the energetics of complex formation.
Energy decomposition analysis can further dissect the binding energy into its constituent parts, such as electrostatic attraction, Pauli repulsion, and orbital (covalent) interactions. This provides a deeper understanding of why the bond forms and what drives its strength and stability. These computational approaches allow for a systematic investigation of how modifications to the ligand structure, such as changing the alkyl groups, would affect its binding affinity for a specific metal.
Table 2: Illustrative Coordination Energetics for a Dithiophosphate-Metal Complex Note: This table provides a conceptual breakdown of interaction energies typical in such computational analyses.
| Energy Component | Contribution (kJ/mol) |
|---|---|
| Electrostatic Attraction | -150 |
| Pauli Repulsion | +100 |
| Orbital Interaction (Covalent) | -120 |
| Total Binding Energy | -170 |
Structure-Reactivity Relationship Elucidation through Computational Approaches
Computational chemistry and theoretical investigations have become indispensable tools for deciphering the intricate relationship between the molecular structure of this compound and its chemical reactivity. ualberta.ca These approaches, particularly those employing density functional theory (DFT), offer a powerful alternative to experimental methods for establishing quantitative structure-reactivity relationships (QSRRs). ualberta.canih.gov They allow for the calculation of various electronic and geometric parameters, providing insights into reaction mechanisms and predicting the behavior of molecules in different chemical environments. ualberta.canih.gov For complexing agents like dithiophosphates, where experimental elucidation can be challenging, computational modeling is especially suitable for building a robust understanding of their function. ualberta.ca
Research using DFT has been applied to study thiophosphorus compounds, including analogues of this compound, to understand how structural variations influence their reactivity, for example, as flotation collectors for sulfide (B99878) minerals. researchgate.netacs.org A key finding from these theoretical studies is that atoms not directly involved in bonding can significantly influence the molecule's reactive properties. For instance, calculations on diisobutyl dithiophosphate, a structurally similar compound, revealed that the oxygen atoms bonded to the central phosphorus atom have a considerable impact on the chemical reactivity of the sulfur atoms. researchgate.net This influence is crucial for understanding how the molecule interacts with mineral surfaces.
Computational studies often analyze a range of reactivity descriptors. These include parameters derived from frontier molecular orbital theory, such as the energy of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), as well as chemical potential, hardness, and the spatial distribution of partial charges. ualberta.ca By calculating these values, researchers can predict the reactive sites of the molecule and its affinity for other chemical species, such as metal ions. ualberta.ca
Theoretical calculations of interaction energies have been used to compare the binding ability of various anionic thiol collectors with metal ions like copper (Cu), lead (Pb), and zinc (Zn). ualberta.ca These studies consistently show that dithiophosphates are part of a broader reactivity spectrum. The generally established order of reactivity and binding ability for these collectors, determined through computational modeling, is: dithiocarbamate (B8719985) > xanthate > dithiocarboxylate > trithiocarbonate (B1256668) > dithiophosphate. ualberta.ca This indicates that while effective, dithiophosphates are comparatively less reactive than other common thiol collectors under the modeled conditions. ualberta.ca
The data generated from these computational approaches are crucial for designing molecules with tailored properties. By understanding the structural drivers of reactivity, scientists can modify substituents to enhance selectivity or binding strength for specific applications.
Calculated Reactivity Descriptors and Interaction Strength
The following table summarizes the type of data generated through computational studies to establish structure-reactivity relationships for anionic thiol collectors, including dithiophosphates. The reactivity order is based on calculated interaction energies with metal ions.
| Collector Type | Relative Reactivity/Binding Ability | Key Structural Feature | Typical Computational Focus |
|---|---|---|---|
| Dithiocarbamate | 1 (Highest) | R₂N-CS₂⁻ | Charge distribution on S atoms, N-C bond order |
| Xanthate | 2 | RO-CS₂⁻ | Influence of R-group on electron density at S atoms |
| Dithiocarboxylate | 3 | R-CS₂⁻ | Inductive/resonance effects of the R-group |
| Trithiocarbonate | 4 | RS-CS₂⁻ | Effect of the additional sulfur atom on charge delocalization |
| Dithiophosphate | 5 (Lowest in this series) | (RO)₂P(S)S⁻ | Influence of P=S and P-O bonds on sulfur atom reactivity |
Environmental Chemistry and Degradation Pathways of Dipropyl Dithiophosphate
Hydrolytic Degradation Kinetics and Mechanistic Studies
Hydrolysis is a primary chemical process that contributes to the breakdown of dipropyl dithiophosphate (B1263838) in aqueous environments. This reaction involves the cleavage of the ester bonds by water molecules. The rate of hydrolytic degradation is significantly influenced by the molecular structure of the compound, as well as environmental factors such as temperature and pH. nih.govnih.gov
Research on various dialkyldithiophosphates indicates that the hydrolysis process generally follows pseudo-first-order kinetics. nih.gov The mechanism involves a water molecule acting as a nucleophile, attacking the phosphorus center, which leads to the breaking of the P–S or P–O bonds. redalyc.org The stability of organophosphorus compounds to hydrolysis can vary greatly; for instance, dithiophosphates synthesized from primary alcohols, such as propanol (B110389), tend to hydrolyze more slowly than those derived from more sterically hindered tertiary alcohols. nih.gov
Temperature plays a critical role in accelerating hydrolysis. Studies on similar compounds have shown a significant increase in the degradation rate with rising temperature, which is attributed to the increased energy of water molecules and enhanced chain mobility, facilitating the chemical reaction. nih.govdoi.org For example, the hydrolysis rates for some dithiophosphates were found to be over 2,600 times slower at room temperature compared to 85 °C. nih.gov While specific kinetic data for dipropyl dithiophosphate is not extensively detailed, the table below, based on findings for analogous dialkyldithiophosphates, illustrates the structure-dependent nature of hydrolysis rates at an elevated temperature. nih.gov
Table 1: Representative Hydrolysis Rate Constants for Dialkyldithiophosphates at 85 °C This table is illustrative of the range of hydrolysis rates for dithiophosphate structures and is based on data for compounds analogous to this compound.
| Compound Structure (Dialkyl Group) | Rate Constant (k, h⁻¹) | Relative Hydrolysis Rate |
| n-Butyl | 6.9 x 10⁻⁴ | 1x |
| Isobutyl | 2.6 x 10⁻³ | 3.8x |
| sec-Butyl | 1.9 x 10⁻² | 27.5x |
| tert-Butyl | 9.5 | 13,750x |
Source: Adapted from research on dithiophosphate hydrolysis kinetics. nih.gov
The pH of the surrounding water also affects the degradation rate, with hydrolysis of many organophosphorus pesticides showing sensitivity to both acidic and alkaline conditions, though neutral hydrolysis is often the dominant pathway in typical environmental waters. researchgate.net
Photolytic Transformation Pathways and Products
Photolysis, or degradation by light, is another significant abiotic pathway for the transformation of organic compounds in the environment. This process can occur through two primary mechanisms:
Direct Photolysis: Occurs when the chemical itself absorbs photons of sufficient energy (typically from UV light), leading to an excited state that subsequently undergoes bond cleavage. frontiersin.org
Indirect Photolysis: Involves photosensitizers, such as natural organic matter (NOM) in water, which absorb light and produce highly reactive species like hydroxyl radicals (•OH) or singlet oxygen. frontiersin.org These reactive species then attack and degrade the target compound.
For organophosphorus compounds like this compound, photolytic degradation can lead to a variety of transformation products. The energy from light can induce the homolytic or heterolytic cleavage of the molecule's covalent bonds. frontiersin.org Key structural changes may include desulfuration (cleavage of a P-S bond), dealkylation (loss of a propyl group), and oxidation of the alkyl chains. frontiersin.org While specific studies on the photolytic products of this compound are limited, the degradation pathways would likely involve the breaking of the ester linkages, leading to the formation of simpler, more oxidized molecules.
Biodegradation Mechanisms in Aquatic and Terrestrial Systems
Biodegradation is the breakdown of organic matter by microorganisms, such as bacteria and fungi, and represents a crucial pathway for the ultimate removal of this compound from the environment. mdpi.comtecnoscientifica.com The process can be categorized into several stages:
Primary Biodegradation: The initial alteration of the parent compound's chemical structure, resulting in the loss of its specific properties. researchgate.net
Environmentally Acceptable Biodegradation: Degradation to an extent that removes the undesirable properties of the compound. researchgate.net
Ultimate Biodegradation: The complete breakdown of the compound into simple inorganic molecules such as carbon dioxide, water, and biomass. mdpi.comresearchgate.net
The biodegradation of organophosphorus compounds is often initiated by enzymatic action. redalyc.org Microorganisms in soil and water can produce enzymes, such as phosphotriesterases (PTEs), which are capable of hydrolyzing the phosphoester bonds (P-O, P-S) in these molecules. redalyc.org This enzymatic hydrolysis is a key initial step, breaking down the complex parent molecule into smaller, less complex fragments that can be more readily assimilated by microbial cells. Some microorganisms may even utilize these compounds as a source of carbon or phosphorus for their growth. redalyc.org The process can occur under both aerobic (oxygen-present) and anaerobic (oxygen-absent) conditions, though the specific pathways and end products may differ. tecnoscientifica.com
Sorption and Desorption Behavior in Environmental Matrices
Sorption and desorption processes dictate the mobility and bioavailability of this compound in the environment. researchgate.net Sorption refers to the partitioning of the chemical from the aqueous phase to solid environmental matrices like soil, sediment, or sludge. cefic-lri.org This behavior is critical as it influences the concentration of the compound available for transport in water, uptake by organisms, and degradation. researchgate.net
The extent of sorption is often quantified by the distribution coefficient (Kd), which is the ratio of the chemical's concentration in the solid phase to its concentration in the aqueous solution at equilibrium. cefic-lri.org For nonpolar organic compounds, this value is often normalized to the fraction of organic carbon in the matrix, yielding the organic carbon-normalized distribution coefficient (Koc). cefic-lri.org
Research indicates that the sorption of this compound is a complex process involving both physical adsorption and chemical interactions. researchgate.net Its behavior has been shown to fit the Freundlich isotherm model, and the kinetics follow a pseudo-second-order model. researchgate.net This suggests that the interaction is not a simple partitioning process but a more complex chemisorption mechanism. researchgate.net The primary sorbents in sediment are often particulate organic matter constituents, where interactions can occur via complex formation between the compound and functional groups like carboxylates. nih.gov
Table 2: Summary of Sorption Characteristics for this compound
| Parameter | Finding | Implication |
| Sorption Model | Freundlich Isotherm | Indicates heterogeneous surface binding with a non-uniform distribution of adsorption energies. researchgate.net |
| Kinetic Model | Pseudo-second-order | Suggests that the rate-limiting step is chemisorption, involving valence forces through sharing or exchange of electrons. researchgate.net |
| Mechanism | Complex, involving physical and chemical adsorption | The compound binds to environmental matrices through a combination of weaker physical forces and stronger chemical bonds. researchgate.net |
Source: Based on findings from experimental research on heavy metal wastewater treatment. researchgate.net
Identification of Environmental Transformation Products
During its degradation in the environment, this compound is converted into various transformation products (TPs). The identification of these TPs is important because they may have their own distinct environmental behaviors and toxicological profiles. gdut.edu.cn The primary degradation pathways of hydrolysis and biodegradation lead to the formation of structurally similar but smaller molecules. uiowa.edu
Based on the known degradation mechanisms for organophosphorus compounds, the expected transformation products of this compound would result from the cleavage of its ester bonds. This would lead to the formation of propanol and various phosphorylated and thiophosphorylated intermediates. A known environmental transformation product of the related compound ethoprophos (B1671620) (O-ethyl S,S-dipropyl phosphorodithioate) is O-ethyl-S-propylphosphorothioic acid, which suggests that analogous hydrolysis occurs. nih.gov
Table 3: Potential Environmental Transformation Products of this compound
| Transformation Product | Precursor Process |
| Monopropyl dithiophosphate | Hydrolysis / Biodegradation |
| Thiophosphoric acid | Hydrolysis / Biodegradation |
| Propanol (Propan-1-ol) | Hydrolysis / Biodegradation |
| O,S-dipropyl thiophosphate | Oxidation / Hydrolysis |
Note: This table lists plausible transformation products based on general degradation pathways for organophosphorus compounds.
Advanced Oxidation Processes (AOPs) for Degradation in Research Contexts
In research and water treatment contexts, advanced oxidation processes (AOPs) are employed to accelerate the degradation of persistent organic pollutants. nih.govmdpi.com AOPs are characterized by the in-situ generation of highly reactive and non-selective chemical species, most notably the hydroxyl radical (•OH). mdpi.comkirj.ee These radicals can rapidly attack and mineralize a wide range of organic compounds that are resistant to conventional treatment methods. kirj.ee
Several AOPs have been developed, each with a different method of generating hydroxyl radicals:
Ozone-based processes (O₃/H₂O₂): The combination of ozone with hydrogen peroxide enhances the decomposition of ozone to form •OH radicals. kirj.ee
Fenton and Photo-Fenton: These processes use iron salts (Fe²⁺) as a catalyst to decompose hydrogen peroxide into hydroxyl radicals. The reaction is enhanced by UV light in the photo-Fenton process. mdpi.com
UV/H₂O₂: Direct photolysis of hydrogen peroxide with UV light generates •OH radicals. researchgate.net
Heterogeneous Photocatalysis: This method often uses a semiconductor catalyst, such as titanium dioxide (TiO₂), which, upon UV irradiation, generates electron-hole pairs that react with water to produce hydroxyl radicals on the catalyst surface. researchgate.net
While specific studies on the degradation of this compound using AOPs are not widely documented, these processes are known to be effective against other organophosphorus pesticides. nih.gov The degradation mechanisms would involve the hydroxyl radical attacking the P=S bond, the ester linkages, and the propyl side chains, leading to rapid fragmentation and eventual mineralization into inorganic products. nih.gov
Structural Modifications and Synthesis of Dipropyl Dithiophosphate Derivatives and Analogs
Synthesis of Modified Alkyl Chain Dithiophosphates
The properties of dithiophosphates can be significantly influenced by the nature of the alkyl groups attached to the phosphate (B84403) core. sciensage.info Modifications to these alkyl chains, such as branching, cyclization, and the introduction of functional groups, allow for the fine-tuning of the compound's characteristics. The general synthesis of dialkyldithiophosphates involves the reaction of phosphorus pentasulfide (P₄S₁₀) with the corresponding alcohol.
The incorporation of branched and cyclic alkyl groups into the dithiophosphate (B1263838) structure is a key strategy for modifying its properties. The use of branched alcohols, such as isopropanol (B130326) and 2-ethyl-1-hexanol, in the reaction with phosphorus pentasulfide yields dithiophosphates with branched alkyl chains. google.com Similarly, cyclic alcohols can be used to introduce cyclic moieties.
The degree of branching in the alkyl group has a notable effect on the reactivity and stability of the resulting dithiophosphate. For instance, dithiophosphates synthesized from more sterically hindered alcohols, like tert-butanol (B103910), exhibit significantly faster hydrolysis rates compared to those with linear alkyl chains. nih.gov Specifically, the dithiophosphate derived from tert-butanol hydrolyzes 13,750 times faster than the one from n-butanol. nih.gov This highlights the profound impact of structural changes on the chemical behavior of these compounds.
The table below summarizes the effect of alkyl group structure on the hydrolysis rate of dithiophosphates.
| Alkyl Alcohol Used in Synthesis | Resulting Dithiophosphate | Relative Hydrolysis Rate |
| n-butanol | di-n-butyl dithiophosphate | 1 |
| tert-butanol | di-tert-butyl dithiophosphate | 13,750 |
This table illustrates the significant increase in hydrolysis rate with increased branching of the alkyl group.
Introducing functional groups into the alkyl chains of dithiophosphates opens up possibilities for creating derivatives with tailored functionalities. This can be achieved by using alcohols that already contain the desired functional group in their structure. For example, dithiophosphoric acids can be reacted with maleate (B1232345) to produce dithiophosphoric acid esters, which are a type of ashless dithiophosphate. sciensage.info
The electrophilic addition of dithiophosphoric acids (DTPAs) to unsaturated substrates is another method for creating functionalized derivatives. researchgate.net This reaction has been successfully applied to functionalize polymers like polyisoprene and polynorbornene by introducing DTPA moieties as side chains. researchgate.net This approach not only modifies the polymer but also imparts new properties, such as enhanced optical and flame-retardant characteristics. researchgate.net
Incorporation of Heteroatoms into the Ester or Phosphorous Backbone
The substitution of atoms within the dithiophosphate core, such as replacing sulfur or oxygen with other heteroatoms, can lead to significant changes in the compound's electronic structure and reactivity. While direct synthesis of dipropyl dithiophosphate with heteroatoms other than sulfur and oxygen in the core is not extensively documented, related research on other organophosphorus compounds provides insights into the possibilities.
For instance, the synthesis of phosphorothioates, which are structurally related to dithiophosphates, can be achieved through various methods, including the reaction of trialkyl phosphites with thiols or disulfides. researchgate.net Furthermore, the incorporation of heteroatoms into cyclic systems has been studied to understand their effect on the electronic properties of the molecule. nih.gov These studies provide a theoretical framework for predicting how the incorporation of different heteroatoms into the dithiophosphate backbone could modulate its chemical behavior.
Synthesis of Oligomeric and Polymeric Dithiophosphate Structures
Creating larger molecules by linking multiple dithiophosphate units results in oligomeric and polymeric structures with unique properties. A primary method for synthesizing polymeric dithiophosphates involves the reaction of phosphorus pentasulfide with diols or polyols. google.comjustia.comgoogle.com This reaction forms dithiophosphoric acids, which can then be oxidized to create oligomeric or polymeric dithiophosphate disulfides or polysulfides. google.comjustia.com
Another approach involves a catalyst-free reaction between phosphorus pentasulfide and various glycols, such as ethylene (B1197577) glycol and polyethylene (B3416737) glycol, to produce novel poly(dithiophosphate)s (PDTPs). mdpi.comresearchgate.net These polymers possess dithiophosphate coupling groups with pendant P=S and P-SH functionalities. mdpi.comresearchgate.net The properties of these polymers, including their viscoelasticity, can be tuned by using different diols or by copolymerization. mdpi.comresearchgate.net
The table below outlines different diols used in the synthesis of poly(dithiophosphate)s and the resulting polymer characteristics.
| Diol Used | Resulting Polymer | Key Properties |
| Ethylene Glycol (EG) | Poly(ethylene dithiophosphate) | Forms linear chains |
| 1,6-Hexanediol (HDO) | Poly(hexamethylene dithiophosphate) | Forms linear chains |
| Poly(ethylene glycol) (PEG) | PEG-based poly(dithiophosphate) | Tunable viscoelastic properties |
This table showcases how the choice of diol influences the properties of the resulting polymeric dithiophosphate.
Post-Synthetic Functionalization and Derivatization Reactions
Post-synthetic modification refers to the chemical alteration of a pre-formed dithiophosphate molecule. This approach allows for the introduction of a wide range of functional groups without altering the core dithiophosphate structure.
One common post-synthetic modification is the chlorination of dialkyldithiophosphates to generate reactive intermediates like diethylthiophosphoryl chloride. These intermediates can then be used in further reactions to create a variety of derivatives. Dithiophosphoric acids can also serve as precursors for the synthesis of other derivatives through nucleophilic substitution reactions. For example, they can react with O-thioacylhydroxylamines to produce acyl thiophosphoryl disulfides.
The concept of post-synthetic functionalization is also widely applied in the field of covalent organic frameworks (COFs), where pre-designed structures are modified to introduce new functionalities. semanticscholar.org This strategy offers a versatile way to introduce a wide range of functional moieties into a molecule without altering its fundamental structure. semanticscholar.org
Design Principles for Tailored Chemical Activity of Analogs
The design of dithiophosphate analogs with specific chemical activities is guided by understanding the relationship between their structure and properties. The length and branching of the alkyl chains are critical factors that influence performance. sciensage.info For instance, in lubricant applications, shorter alkyl chains in ashless dithiophosphates generally provide better anti-wear properties compared to longer chains.
The nature of the atoms in the dithiophosphate core also plays a crucial role. The "softer" nature of the S₂P functionality in phosphor-1,1-dithiolate compounds, a class that includes dithiophosphates, makes them effective ligands for coordinating with certain metals. researchgate.net This property is exploited in the design of dithiophosphate-based catalysts and metal complexes.
Furthermore, the introduction of specific functional groups can be used to target particular biological activities. For example, dithiophosphate derivatives of the antioxidant glutathione (B108866) have been synthesized, demonstrating that the dithiophosphate moiety can impart new redox-modulating properties to the parent molecule. mdpi.com The ability to tailor the structure of the dithiophosphate allows for the fine-tuning of its activity for various applications, from industrial lubricants to potential therapeutic agents. rsc.org
Advanced Chemical Applications and Mechanistic Insights for Dipropyl Dithiophosphate in Specialized Systems
Mechanistic Contributions in Tribological Systems as Anti-Wear and Extreme Pressure Additives
Dipropyl dithiophosphate (B1263838), often utilized as a component in zinc dialkyldithiophosphate (ZDDP) formulations, serves as a critical anti-wear (AW) and extreme pressure (EP) additive in lubricants. Its primary function is to form a protective, sacrificial film on metallic surfaces under boundary lubrication conditions, thereby preventing direct metal-to-metal contact and reducing wear. precisionlubrication.com These additives react chemically with the metal surfaces to create a film that can be sheared in preference to the substrate material. precisionlubrication.comdiva-portal.org The effectiveness of these additives is governed by a series of complex chemical reactions that are dependent on temperature, pressure, and the specific metallic surfaces involved. diva-portal.org
The protective layer formed by dithiophosphate additives is known as a tribofilm. This film is not a simple adsorbed layer but a complex, multi-layered structure resulting from tribochemical reactions—chemical reactions induced by friction and heat. precisionlubrication.commdpi.com The formation begins with the thermal degradation of the ZDDP molecule at the elevated temperatures found at asperity contacts. precisionlubrication.com
The resulting film typically has a distinct layered structure:
Interfacial Layer: Directly on the iron or steel surface, a layer of iron sulfide (B99878) forms. precisionlubrication.com This is created by the reaction of sulfur from the dithiophosphate with the metallic surface. asme.org
Bulk Film: On top of the sulfide layer, a thicker, amorphous glassy pad develops. This pad is primarily composed of long-chain zinc polyphosphates. precisionlubrication.commdpi.com The phosphate (B84403) glass structure provides the primary wear protection.
Outer Layer: The layer closest to the lubricant may contain soluble alkylphosphates and other organic degradation byproducts. precisionlubrication.com
The evolution of this film is a dynamic process. It is continuously formed and worn away during operation, creating a sacrificial layer that protects the underlying metal. mdpi.com Studies using X-ray Absorption Near Edge Structure (XANES) spectroscopy show that the chain length of the polyphosphates within the tribofilm can increase with rubbing time, which is generally considered beneficial for tribological performance. frontiersin.org The presence of iron appears to enhance the rate of tribofilm formation. scispace.com At very high temperatures (e.g., above 150°C), these films can form even without rubbing, in which case they are referred to as "thermal films". precisionlubrication.com
Table 1: Composition and Characteristics of ZDDP Tribofilms
| Film Layer | Primary Chemical Composition | Key Characteristics |
|---|---|---|
| Interfacial Layer | Iron Sulfide (FeS) | Forms a strong bond with the metal substrate. precisionlubrication.comasme.org |
| Bulk Film | Glassy Zinc Polyphosphate | Amorphous, pad-like structure, typically 50-150 nm thick. Provides the main anti-wear protection. precisionlubrication.commdpi.com |
| Outer Layer | Soluble Alkylphosphates, Organic Byproducts | Interfaces with the bulk lubricant. precisionlubrication.com |
The chemical interactions at the lubricated interface are initiated by the adsorption of the dithiophosphate molecules onto the metal surface. develub.com For ZDDPs, secondary alkyl variants like diisopropyl dithiophosphate are often found to adsorb more readily than primary ones. precisionlubrication.com Under the high pressure and temperature at the points of contact between surface asperities, the adsorbed molecules decompose.
This decomposition process, or tribofragmentation, releases sulfur and phosphorus compounds that are highly reactive. uni-hamburg.de The sulfur-containing fragments react with the iron surface to form the foundational iron sulfide layer. researchgate.net Simultaneously, the phosphorus-containing fragments polymerize to form the zinc polyphosphate glass. researchgate.net The kinetics of these processes can be complex and are influenced by the presence of other additives, such as detergents, which can interact with the ZDDP. For instance, calcium ions from detergents can replace zinc ions in the polyphosphate structure, forming shorter-chain calcium phosphates, which can alter the film's performance. scispace.com The synergistic action of both sulfur and phosphorus is crucial; sulfur provides good EP properties, while phosphorus primarily builds the anti-wear tribolayer. uni-hamburg.de
Chemical Interactions in Mineral Processing and Flotation Chemistry
In the realm of mineral processing, dialkyl dithiophosphates, including dipropyl dithiophosphate, are widely employed as collectors in the froth flotation of sulfide ores. cnlitereagent.com A collector is a chemical agent that selectively adsorbs onto the surface of a target mineral, rendering it hydrophobic (water-repellent). cnlitereagent.comsaimm.co.za This increased hydrophobicity allows the mineral particles to attach to air bubbles and be carried to the surface of the flotation pulp, where they are collected in a froth, separating them from hydrophilic gangue minerals. cnlitereagent.com
The primary mechanism for the interaction of dithiophosphate collectors with sulfide mineral surfaces is chemisorption. saimm.co.zaresearchgate.net This involves the formation of a chemical bond between the polar head of the dithiophosphate molecule and metal ions on the mineral's crystal lattice. researchgate.net The collector coordinates with the metal ions (such as copper) through the sulfur atoms of its dithiophosphate group. researchgate.net
For copper sulfide minerals like chalcopyrite, the mechanism is believed to involve the formation of cuprous dithiophosphate on the mineral surface, particularly in neutral to alkaline conditions. researchgate.net Oxidation-reduction processes at the mineral surface also play a significant role in fixing the dithiophosphate ion onto the surface. researchgate.net In some cases, the collector may react to form its dithiolate, such as (DTP)₂, which is the major surface compound formed under oxidizing potentials. researchgate.net The strength and selectivity of this adsorption are key to the collector's effectiveness. Theoretical studies suggest that dithiophosphates have a high affinity for copper ions, followed by lead. ualberta.ca
Dithiophosphates are valued for their selectivity, particularly for their relatively poor collecting power for pyrite (B73398) (iron sulfide) in alkaline circuits. cnlitereagent.comdanafloat.com This property is highly advantageous for the selective flotation of valuable copper, lead, and zinc sulfides from ores that have a high pyrite content, allowing for the production of higher-quality concentrates. cnlitereagent.comdanafloat.com
While dithiophosphates are effective collectors, they are often used in combination with other collectors, such as xanthates, to optimize performance. danafloat.comresearchgate.net Such mixtures can result in a more stable froth and better distribution of the collector on the mineral surface. researchgate.net this compound and its variants are effective collectors for copper, lead, silver, and activated zinc sulfide ores. cnlitereagent.comdanafloat.com They are also effective for the flotation of gold and auriferous pyrite. danafloat.comdanafloat.com The operational pH range for dithiophosphate collectors is typically broad, often between 4 and 12. danafloat.com
Table 2: Flotation Characteristics of Dialkyl Dithiophosphates
| Property | Description | Reference |
|---|---|---|
| Collector Type | Thiol Collector | saimm.co.za |
| Primary Application | Flotation of sulfide minerals (Cu, Pb, Zn, Ag, Au) | cnlitereagent.comdanafloat.com |
| Adsorption Mechanism | Chemisorption, forming metal-dithiophosphate complexes on the mineral surface. | researchgate.netresearchgate.net |
| Selectivity | Good selectivity against pyrite in alkaline circuits. | cnlitereagent.comdanafloat.com |
| Effective pH Range | Broad, typically pH 4-12. | danafloat.com |
| Synergy | Often used in combination with xanthates to enhance recovery and kinetics. | danafloat.comresearchgate.net |
Mechanistic Roles in Heavy Metal Chelating Agent Formulations
This compound and its salts, such as potassium butyl dithiophosphate, have been developed as effective chelating agents for the removal of heavy metals from wastewater. researchgate.netnih.govnih.gov Chelation is a process where a central metal ion is bonded to a ligand (the chelating agent) at multiple points, forming a stable, often insoluble, ring-like structure called a chelate. enpress-publisher.com This process effectively sequesters the metal ions, allowing for their removal from solution via precipitation. researchgate.net
The dithiophosphate group [(RO)₂PS₂]⁻ is the active component, using its two sulfur atoms to bind strongly with various heavy metal ions. researchgate.netnih.gov This reaction forms stable, water-insoluble metal-dithiophosphate precipitates. researchgate.net A significant advantage of this mechanism is its effectiveness over a wide pH range, particularly in acidic conditions (pH 2-6), where traditional precipitation using hydroxides is ineffective. nih.govnih.gov This removes the need for significant pH adjustment, reducing operational costs. nih.gov
Research has demonstrated that this compound can achieve removal rates of over 99.9% for heavy metals like lead (Pb), cadmium (Cd), copper (Cu), and mercury (Hg) from contaminated water. researchgate.netnih.gov Studies on competitive chelation show that the affinity of dithiophosphates for different metals follows the order: Cu²⁺ > Pb²⁺ > Cd²⁺. ualberta.canih.gov This allows for the simultaneous, one-step removal of multiple heavy metals from a single solution. nih.gov The resulting chelate complexes are highly stable, showing significantly less leaching of heavy metals across a pH range of 3 to 11 compared to metal hydroxides, which reduces the risk of secondary environmental pollution. researchgate.netnih.govnih.gov
Table 3: Heavy Metal Removal Efficiency using this compound
| Heavy Metal Ion | Initial Concentration (mg/L) | Removal Rate (%) | Final Concentration (mg/L) | Effective pH Range | Reference |
|---|---|---|---|---|---|
| Lead (Pb²⁺) | 200 | >99.9% | < 1.0 | 3-6 | researchgate.netnih.gov |
| Cadmium (Cd²⁺) | 200 | >99.9% | < 0.1 | 3-6 | researchgate.netnih.gov |
| Copper (Cu²⁺) | 200 | >99.9% | < 0.5 | 3-6 | researchgate.netnih.gov |
| Mercury (Hg²⁺) | 200 | >99.9% | < 0.05 | 3-6 | researchgate.netnih.gov |
Complexation Chemistry with Heavy Metal Ions
This compound (DPDTP) demonstrates significant efficacy as a chelating agent for various heavy metal ions. researchgate.net Its structure allows it to form stable complexes with these metals, a property that is harnessed in applications such as wastewater treatment. researchgate.netenpress-publisher.com The interaction between DPDTP and metal ions involves the formation of insoluble chelate salts which can be readily precipitated and removed from solution. researchgate.net This process is effective for a range of heavy metals including lead (Pb), cadmium (Cd), copper (Cu), and mercury (Hg). researchgate.net
Experimental studies have shown that DPDTP can achieve a removal rate of over 99.9% for these heavy metals from wastewater, even at initial concentrations of 200 mg/L. researchgate.net The resulting concentrations of lead, cadmium, copper, and mercury in the treated water are reduced to below 1 mg/L, 0.1 mg/L, 0.5 mg/L, and 0.05 mg/L, respectively. researchgate.net The formation of these metal-reagent complexes is a result of the strong binding affinity between the dithiophosphate ligand and the heavy metal ions. ualberta.ca Computational studies using density functional theory have been employed to model the interaction of dithiophosphate collectors with metal ions like Cu(II), Pb(II), and Zn(II), providing insights into the reactivity and binding abilities. ualberta.ca These studies indicate that anionic thiol collectors like dithiophosphates bind metal atoms in a bidentate fashion. ualberta.ca
The stability of the complexes formed is a key aspect of their effectiveness. Research comparing the stability of DPDTP-metal chelates with conventional neutral precipitation methods has shown that the chelate complexes are significantly more stable. nih.gov For instance, the complex formed between dithiophosphate and copper is found to be more stable than that with lead. ualberta.ca This high stability reduces the risk of the heavy metal ions being released back into the environment. nih.gov
Below is a table summarizing the removal efficiency of this compound for various heavy metal ions.
pH Dependence of Chelate Formation and Stability
The formation and stability of chelates between this compound and heavy metal ions are influenced by the pH of the system. nih.gov However, one of the significant advantages of DPDTP as a chelating agent is its effectiveness over a wide pH range, particularly in acidic conditions. researchgate.net Experimental results demonstrate that DPDTP can effectively remove heavy metals like lead, cadmium, copper, and mercury within a pH range of 3 to 6. researchgate.netresearchgate.net This is a notable advantage over conventional precipitation methods, such as hydroxide (B78521) precipitation, which typically require alkaline conditions to be effective. nih.gov
The stability of the formed metal-DPDTP chelate complexes is also pH-dependent. Generally, the release of heavy metal ions from the chelate complex decreases as the pH value increases. nih.gov Studies conducted within a pH range of 3 to 9 have shown that under any given pH condition, the release of heavy metal ions from their hydroxide precipitates is significantly higher than from their DPDTP chelate complexes. nih.gov This indicates the superior stability of the DPDTP chelates and a reduced risk of re-polluting the environment. nih.gov
The efficiency of the chelation process is not significantly affected by the pH within its effective range, nor by the presence of coexistent heavy metal ions. nih.gov This robustness makes DPDTP a versatile chelating agent for treating complex industrial wastewater streams that may have varying pH levels and a mixture of different heavy metals. researchgate.netenpress-publisher.com
The table below illustrates the effect of pH on the stability of metal-DPDTP chelates compared to metal hydroxides, based on the general findings that metal ion release from chelates is consistently lower across a wide pH range.
Applications in Polymer Science: Role as Cross-Linking Agents or Modifiers
In polymer science, cross-linking is a process that links one polymer chain to another, leading to changes in the polymer's physical properties. wikipedia.org Cross-linking agents can be used to increase the rigidity and thermal stability of polymers. specialchem.com While the direct use of this compound as a primary cross-linking agent in common polymer systems is not extensively documented in the provided results, related dithiophosphate compounds, particularly zinc dialkyl dithiophosphates (ZDDP), are known to function as modifiers in lubricating oil formulations, which often contain polymeric viscosity modifiers. google.com
The chemical modification of preformed commercial polymers through reactive modifiers offers a route to create new materials with tailored properties. scribd.com This process, often carried out in a polymer melt, can alter the properties of polymers to create specialty materials. scribd.com While specific examples of this compound in this role are not detailed, the reactivity of dithiophosphate compounds suggests potential for such applications. For instance, the synthesis of novel poly(dithiophosphate)s has been achieved through a catalyst-free reaction between phosphorus pentasulfide and various diols. mdpi.com These polymers possess dithiophosphate coupling groups with P=S and P-SH pendant functionalities, which could potentially participate in cross-linking or further modification reactions. mdpi.com
The table below outlines the general effects of cross-linking on polymer properties, which would be the expected outcome if this compound or its derivatives were used as cross-linking agents or modifiers.
Precursors for Inorganic Materials Synthesis (e.g., Metal Sulfides)
Metal dithiophosphate complexes, including those with this compound ligands, can serve as single-source precursors for the synthesis of inorganic materials, particularly metal sulfide nanocrystals. researchgate.netscirp.org This approach is advantageous because the precursor molecule already contains the metal and sulfur atoms in a specific stoichiometry, which can facilitate the formation of the desired metal sulfide phase with high purity. researchgate.net
The thermal decomposition of these metal dithiophosphate complexes under controlled conditions leads to the formation of metal sulfide nanoparticles. researchgate.net For example, numerous single-source precursor compounds containing a nickel-sulfur bond, such as nickel dithiophosphates, have been investigated for fabricating various nickel sulfide nanostructures. researchgate.net The properties of the resulting metal sulfide nanocrystals, such as size and shape, can be influenced by the reaction conditions, including the temperature and the solvent used during the decomposition process. researchgate.net
This synthetic route offers a versatile method for producing a range of transition metal sulfide nanocrystals with a high degree of crystallinity and excellent phase-purity. researchgate.net The use of dithiophosphate precursors is part of a broader field of using metal-organic compounds for the synthesis of advanced inorganic materials. fortunejournals.com
The table below provides examples of metal sulfides synthesized from dithiophosphate or related single-source precursors.
Catalytic Properties and Roles as Ligands in Catalytic Processes
This compound and related dithiophosphate compounds exhibit interesting catalytic properties and can function as ligands in various catalytic processes. iucr.org The dithiophosphate ligand itself, with its sulfur donor atoms, can coordinate to metal centers and influence the catalytic activity of the resulting complex. researchgate.net
There is significant interest in ruthenium complexes with sulfur-donor ligands, such as dithiophosphates, due to the high catalytic activity of RuS2 units in hydrogenation processes. iucr.org The coordination of dithiophosphate ligands to a metal like ruthenium creates a specific coordination environment that can be designed for catalytic applications. iucr.org For instance, the homoleptic ruthenium complex, tris(diisopropyl dithiophosphato-κ2S,S′)ruthenium(III), features a distorted octahedral RuS6 coordination geometry, which may be a precursor for catalytically active species. iucr.org
The role of ligands is crucial in catalysis as they can modify the electronic and steric properties of the metal center, thereby controlling the selectivity and efficiency of the catalytic reaction. nih.gov While specific catalytic reactions employing this compound as a ligand are not extensively detailed in the provided search results, the broader class of dithiophosphate ligands has been shown to stabilize various metal complexes, some of which have demonstrated catalytic activity. researchgate.net The anions of dithiophosphates are highly efficient metal ion complexing agents, and this property is fundamental to their role in creating catalytically active sites. mdpi.com
The table below summarizes the roles of dithiophosphate ligands in catalytic systems.
Future Research Directions and Emerging Paradigms in Dipropyl Dithiophosphate Chemistry
Integration with Nanoscience and Advanced Nanomaterials Design
The convergence of dipropyl dithiophosphate (B1263838) chemistry with nanoscience is a highly promising research avenue. The unique properties of dithiophosphate moieties as ligands and functionalizing agents are being leveraged to create sophisticated nanomaterials with tailored functionalities.
A significant area of investigation is the use of dialkyl dithiophosphates (DDPs), including dipropyl dithiophosphate, as surface modifiers for nanoparticles to create advanced lubricant additives. Research has demonstrated that functionalizing nanoparticles, such as calcium carbonate (CaCO3) and titanium dioxide (TiO2), with DDPs can enhance the tribological performance of lubricants. researchgate.nettandfonline.com These functionalized nanoparticles participate in the formation of stable and wear-resistant tribofilms. researchgate.net For instance, DDP-functionalized Ti3C2Tx MXene nanosheets and gallium-based liquid-metal (GLM) nanodroplets have shown remarkable friction reduction, anti-wear capabilities, and high load-carrying capacity when used as lubricant additives. acs.orgdiva-portal.org These studies indicate a synergistic interaction between the nanoparticles and the dithiophosphate, leading to improved lubricant efficacy.
Dithiophosphates are also critical in the synthesis and stabilization of metal nanoclusters. They can act as protecting ligands for bimetallic superatoms, such as platinum/silver nanoclusters, influencing their structure and properties. patsnap.comacs.org The this compound (dtp) ligand, in particular, has been used to produce nanoclusters with unique linear assemblies of centered icosahedra. patsnap.comacs.org Furthermore, dithiophosphates serve as precursors in the solventless synthesis of metal sulfide (B99878) nanoparticles, highlighting their role in creating novel inorganic nanomaterials. google.com The ability of dithiophosphates to function as capping ligands for quantum dots is another active research area, aiming to control their optical and electronic properties for various applications. iieta.orgresearchgate.net
Future work will likely focus on designing multifunctional nano-additives where the this compound-functionalized nanoparticle provides a combination of benefits, such as reduced friction, enhanced thermal stability, and improved dispersion in lubricant base oils.
Table 1: Examples of Dithiophosphate-Functionalized Nanomaterials and Their Applications
| Nanomaterial | Functionalizing Agent | Application | Key Findings |
| CaCO3 Nanoparticles | Ashless Dialkyl Dithiophosphate (DDP) | Lubricant Additive | Synergistic interaction enhances friction and wear performance by forming stable tribofilms. researchgate.net |
| Ti3C2Tx MXene Nanosheets | Dialkyl Dithiophosphate (DDP) | Lubricant Additive | Improves dispersive stability and provides significant anti-wear and friction reduction. acs.org |
| Gallium-Based Liquid-Metal (GLM) Nanodroplets | Dialkyl Dithiophosphate (DDP) | Lubricant Additive | Demonstrates exceptional stability in base oil, remarkable friction reduction, and wear resistance. diva-portal.org |
| Platinum/Silver Nanoclusters | This compound (dtp) | Superatomic Molecules | Acts as a protecting ligand, enabling the formation of unique linear assemblies of icosahedral units. patsnap.comacs.org |
| TiO2 Nanoparticles | Dithiophosphate (unspecified) | Voltammetric Sensor | Modification of a carbon paste electrode with TiO2 nanoparticles enhances the sensor's response to dithiophosphates. researchgate.net |
Development of In Situ and Operando Spectroscopic Characterization Techniques
A deeper understanding of the reaction mechanisms of this compound, particularly in complex environments like tribological contacts, requires advanced characterization techniques that can monitor chemical changes in real-time. The development and application of in situ and operando spectroscopy are paramount in this endeavor.
In situ Attenuated Total Reflection-Fourier Transform Infrared (ATR-FTIR) spectroscopy has proven to be a valuable tool for studying the adsorption of dialkyldithiophosphates onto solid surfaces from aqueous solutions, providing real-time information about the formation of surface layers. diva-portal.org This technique, along with UV/Vis and Raman spectroscopy, allows for the investigation of surface reactions that are critical in applications like mineral flotation. diva-portal.org For lubricant applications, in situ Atomic Force Microscopy (AFM) has been used to reveal the growth mechanisms of antiwear tribofilms derived from zinc dialkyldithiophosphate (ZDDP), showing that film growth is influenced by both pressure and temperature. nih.govatamanchemicals.com
The ability to monitor reactions as they happen provides invaluable data for understanding reaction kinetics and mechanisms. mt.com For instance, the degradation of this compound in engine oil has been observed using mass spectrometry on used oil samples, revealing the transformation into dipropyl thiophosphate and dipropyl phosphate (B84403). mdpi.com While not strictly in situ, this provides a snapshot of the chemical changes occurring under operating conditions.
The future in this area lies in combining multiple in situ techniques to obtain a more complete picture of the complex chemical and physical processes. For example, integrating spectroscopic methods with tribological testing setups will allow for direct correlation between the chemical evolution of the tribofilm and its friction and wear performance. Further development of high-resolution operando techniques will be crucial for observing the atomic-level details of tribochemical reactions at the sliding interface. researchgate.net
Advanced Theoretical Modeling of Complex Reaction Networks
Computational chemistry and theoretical modeling have become indispensable tools for elucidating the complex reaction networks involving this compound. These methods provide insights at the molecular level that are often inaccessible through experimental techniques alone.
Density Functional Theory (DFT) is widely used to investigate the electronic structure, reactivity, and stability of dithiophosphates and their metal complexes. ualberta.caresearchgate.netasianpubs.org DFT calculations have been employed to predict the structures and vibrational frequencies of zinc dithiophosphates, revealing that the two phosphorus-sulfur bonds have a character that is intermediate between a single and a double bond. acs.org Such studies are crucial for understanding the fundamental properties of these molecules. Furthermore, DFT has been used to explore the oxidative degradation pathways of ZDDP, suggesting that oxidation can influence the dissociation of the molecule and the formation of tribofilms. acs.org
Molecular dynamics (MD) simulations are another powerful tool, particularly for studying the behavior of dithiophosphates in dynamic systems. MD simulations have been used to model the formation of self-assembled monolayers (SAMs) of dithiophosphate wear inhibitors on iron oxide surfaces. acs.orgcaltech.eduosti.gov These models help in predicting the performance of new wear inhibitor candidates by calculating properties like the cohesive energy of the SAM. caltech.eduosti.gov Simulations have also provided insights into how ZDDP interacts with wear particles and how tribofilms affect the stress distribution on bearing surfaces. iieta.orgresearchgate.net
Future research will focus on developing more sophisticated multiscale models that can bridge the gap from atomic-level reactions to macroscopic tribological behavior. This includes modeling the entire reaction network of dithiophosphate degradation and tribofilm formation, considering the influence of various factors like temperature, pressure, and the presence of other additives. researchcommons.orgwhiterose.ac.uk
Table 2: Application of Theoretical Models in Dithiophosphate Research
| Modeling Technique | Research Focus | Key Insights |
| Density Functional Theory (DFT) | Electronic structure and reactivity | Predicted reactivity of different dithiophosphate isomers; provided insights into bond characteristics and oxidative degradation pathways. acs.orgresearchgate.netacs.org |
| Molecular Dynamics (MD) | Self-assembled monolayer (SAM) formation | Correlated cohesive energy of SAMs with wear inhibition performance; predicted the performance of novel wear inhibitors. acs.orgcaltech.eduosti.gov |
| Finite Element Method (FEM) | Tribofilm mechanics | Investigated the effect of tribofilms on stress and strain distribution on bearing surfaces. iieta.org |
| Quantum Chemistry (ab initio) | Molecular structures and vibrations | Determined the geometry and vibrational frequencies of dithiophosphate molecules and their complexes. acs.orgdiva-portal.org |
Design of Chemically Responsive Materials Incorporating Dithiophosphate Moieties
The incorporation of dithiophosphate functional groups into polymers and other materials is an emerging field focused on creating chemically responsive or "smart" materials. The unique properties of the dithiophosphate moiety, such as its acidity and ability to chelate metals, make it an ideal component for materials that can respond to specific chemical stimuli.
Recent research has demonstrated the synthesis of novel poly(dithiophosphate)s (PDTPs) through a catalyst-free reaction. researchgate.netmdpi.comnih.gov These polymers contain P=S and P-SH pendant groups, which can impart pH-responsive properties to the material. mdpi.com The acidic nature of the dithiophosphoric acid group allows these polymers to change their conformation or solubility in response to changes in pH. This opens up potential applications in areas such as drug delivery, sensors, and smart coatings.
Furthermore, dithiophosphoric acids have been used to functionalize polymers like polyisoprene and polynorbornene. researchgate.net This post-polymerization modification introduces the dithiophosphate moiety as a side chain, which can enhance properties such as the refractive index and flame retardancy of the original polymer. researchgate.netarizona.edu The ability to create crosslinked films with tunable thermomechanical properties using di-functional dithiophosphoric acids further expands the application space for these materials. researchgate.net
Another area of interest is the development of chelating resins containing dithiophosphoric functionality for the selective removal of heavy metal ions from wastewater. tandfonline.comresearchgate.net These functional polymers and solvent-impregnated resins show selectivity towards metals like copper, cadmium, nickel, and lead, demonstrating their potential for environmental remediation applications. tandfonline.com
Future directions in this area will involve the design of more complex polymer architectures, such as block copolymers and hydrogels, incorporating this compound moieties. This will enable the creation of materials with highly specific and tunable responses to a variety of chemical and physical stimuli.
Interdisciplinary Research with Chemical Engineering and Material Science for Fundamental Understanding
Advancing the fundamental understanding and application of this compound inherently requires a collaborative, interdisciplinary approach, primarily at the interface of chemistry, chemical engineering, and material science.
From a chemical engineering perspective, research is needed to optimize the production processes for this compound and its derivatives. This includes developing scalable, cost-effective, and sustainable synthesis methods, as discussed in section 10.2. patsnap.comatamanchemicals.com Process modeling and optimization will be crucial for translating novel laboratory-scale syntheses into industrial production. Furthermore, chemical engineers can contribute to understanding the transport phenomena and reaction kinetics of dithiophosphates in complex systems, such as in lubricant circulation systems or industrial flotation cells.
Material science plays a pivotal role in designing and characterizing the novel materials that incorporate dithiophosphate functionalities, as outlined in sections 10.1 and 10.5. camachem.comacs.org Material scientists are essential for understanding the structure-property relationships in dithiophosphate-based materials, from functionalized nanoparticles to responsive polymers. arizona.eduresearchgate.net Their expertise in surface science and characterization techniques is critical for investigating the formation and performance of tribofilms and other functional surfaces. sciopen.com
The synergy between these disciplines is evident in the development of advanced lubricants. A chemist might synthesize a novel dithiophosphate additive, a material scientist would then incorporate it into a nanoparticle system and characterize the resulting tribofilm, and a chemical engineer would work on scaling up the production of the additive and modeling its performance in a real-world mechanical system. This collaborative effort is essential for bridging the gap between fundamental discovery and technological innovation in the field of this compound chemistry.
Q & A
Q. What are the standard methods for synthesizing Dipropyl dithiophosphate, and how is purity ensured?
this compound is typically synthesized via the reaction of phosphorus pentasulfide (P₂S₅) with propanol under controlled conditions. The process involves refluxing the reactants in an inert atmosphere to prevent oxidation. Purity is validated using techniques like nuclear magnetic resonance (NMR) to confirm the absence of unreacted precursors and by-product sulfur compounds. Chromatographic methods (e.g., HPLC) and elemental analysis are also employed to verify stoichiometric ratios .
Q. Which spectroscopic or analytical techniques are critical for characterizing this compound?
Key techniques include:
- Fourier-transform infrared spectroscopy (FTIR) : Identifies functional groups like P=S (600–700 cm⁻¹) and P-O-C (950–1050 cm⁻¹) .
- NMR spectroscopy : ¹H and ³¹P NMR confirm alkyl chain integrity and phosphorus coordination environments .
- Inductively coupled plasma mass spectrometry (ICP-MS) : Quantifies trace metal impurities, especially in environmental applications .
Q. What are the primary applications of this compound in environmental chemistry?
It is widely used as a chelating agent for heavy metal removal (e.g., Pb²⁺, Cu²⁺, Cd²⁺) in wastewater. For example, at 200 mg/L dosage, it achieves >99.9% Pb²⁺ removal efficiency at pH 3–6 by forming stable metal-dithiophosphate complexes .
Advanced Research Questions
Q. How does the molecular structure of this compound influence its selectivity for specific heavy metals?
The propyl groups enhance hydrophobic interactions, favoring binding to metals with higher electronegativity (e.g., Hg²⁺ > Cu²⁺ > Pb²⁺). Competitive adsorption experiments under varying pH (3–9) and ionic strength can elucidate selectivity trends. Advanced studies use X-ray photoelectron spectroscopy (XPS) to analyze metal-sulfur bond formation .
Q. What experimental challenges arise when using this compound in mineral flotation, and how are they mitigated?
Challenges include:
- Reagent interactions : Synergistic/antagonistic effects with xanthates require adsorption isotherm studies and contact angle measurements to optimize dosages .
- pH sensitivity : Flotation efficiency drops at pH >10 due to hydroxide competition. Buffered systems (pH 5–8) are recommended for sulfide ores .
Q. How do researchers resolve contradictions in reported chelation efficiencies across studies?
Discrepancies often stem from variations in:
Q. What advanced computational methods model this compound’s interaction with metals?
Density functional theory (DFT) simulations predict binding energies and geometries of metal complexes. Molecular dynamics (MD) models assess solvent effects, guiding the design of derivatives with enhanced affinity for target metals .
Methodological Considerations
Q. How should researchers design experiments to evaluate this compound’s stability under oxidative conditions?
- Accelerated aging tests : Expose the compound to H₂O₂ or UV light and monitor degradation via high-resolution mass spectrometry (HRMS).
- Thermogravimetric analysis (TGA) : Determines decomposition temperatures and identifies stable operational ranges .
Q. What strategies optimize this compound’s reuse in continuous wastewater treatment systems?
- Immobilization on supports : Silica or polymer matrices prevent leaching.
- Regeneration studies : Acid washing (0.1M HCl) desorbs metals, with efficiency tracked over multiple cycles .
Data Presentation Guidelines
Q. How should researchers report conflicting data on this compound’s environmental toxicity?
Use a comparative table to highlight variables (e.g., test organism, exposure duration, LC₅₀ values). For example:
| Organism | Exposure Time | LC₅₀ (mg/L) | Study |
|---|---|---|---|
| Daphnia magna | 48 hrs | 2.1 | Xu et al. (2006) |
| Danio rerio | 96 hrs | 5.8 | Ying et al. (2011) |
Contextualize discrepancies by discussing test conditions and analytical methods .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
